molecular formula C10H19NO2 B13347641 (S)-Cyclohexyl 2-aminobutanoate

(S)-Cyclohexyl 2-aminobutanoate

Cat. No.: B13347641
M. Wt: 185.26 g/mol
InChI Key: RLCWNMXJPIYPAF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Cyclohexyl 2-aminobutanoate (CAS 1251115-77-1) is a chiral ester derivative of 2-aminobutyric acid, a non-proteinogenic amino acid. With a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol, this compound is characterized by its cyclohexyl ester group and the (S)-enantiomer configuration of the alpha-carbon . The compound is closely related to its salt form, Cyclohexyl 2-aminobutanoate hydrochloride (CAS 1955498-91-5) . This structural profile makes it a compound of interest in several research fields. Researchers may utilize this chiral building block in medicinal chemistry for the synthesis of more complex bioactive molecules . The 2-aminobutanoate (or alpha-aminobutyrate) moiety is a key structural feature in various research contexts, including the study of peptide hormones and neurotransmitters, where it is used in classic structure-function studies to understand the importance of specific side-chain groups . Furthermore, the alpha-aminobutyrate structure is a precursor in biochemical pathways, such as in the synthesis of certain cyclopeptides found in natural products . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

cyclohexyl (2S)-2-aminobutanoate

InChI

InChI=1S/C10H19NO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h8-9H,2-7,11H2,1H3/t9-/m0/s1

InChI Key

RLCWNMXJPIYPAF-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C(=O)OC1CCCCC1)N

Canonical SMILES

CCC(C(=O)OC1CCCCC1)N

Origin of Product

United States

Foundational & Exploratory

(S)-Cyclohexyl 2-aminobutanoate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and applications of (S)-Cyclohexyl 2-aminobutanoate , a specialized chiral intermediate used in medicinal chemistry.

Chemical Identity & Structural Analysis

This compound is the cyclohexyl ester derivative of L-2-aminobutyric acid (L-ABA) . Unlike simple methyl or ethyl esters, the bulky cyclohexyl group imparts significant lipophilicity (


), altering the pharmacokinetic profile and stability of the parent amino acid. This compound is frequently handled as its hydrochloride salt to ensure stability against hydrolysis and oxidation.
Molecular Specifications
PropertyData
IUPAC Name Cyclohexyl (2S)-2-aminobutanoate
Common Name L-2-Aminobutyric acid cyclohexyl ester
CAS Number 784078-18-8 (Free Base)37666-77-6 (Hydrochloride Salt)
Molecular Formula

(Free Base)

(HCl Salt)
Molecular Weight 185.26 g/mol (Free Base)221.73 g/mol (HCl Salt)
Chiral Configuration (S)-Enantiomer (L-Configuration)
SMILES CCC(=O)OC1CCCCC1
Structural Visualization

The following diagram illustrates the connectivity, highlighting the chiral center at the


-carbon and the ester linkage to the cyclohexyl ring.

ChemicalStructure AlphaC α-Carbon (S-Chiral Center) Amine Primary Amine (-NH2) AlphaC->Amine Ethyl Ethyl Side Chain (-CH2CH3) AlphaC->Ethyl Carbonyl Ester Carbonyl (C=O) AlphaC->Carbonyl Cyclohexyl Cyclohexyl Ring (Lipophilic Moiety) Carbonyl->Cyclohexyl Ester Bond

Figure 1: Structural connectivity of this compound.

Synthesis & Manufacturing Protocols

The synthesis of this compound requires conditions that preserve the stereochemical integrity of the


-carbon. Direct Fischer esterification is often too harsh or slow due to the steric bulk of cyclohexanol. The preferred method utilizes thionyl chloride (

) activation
to generate the acid chloride in situ, or an activated intermediate, facilitating attack by the secondary alcohol.
Protocol: Thionyl Chloride Mediated Esterification

This method converts the amino acid to the acyl chloride intermediate while simultaneously protecting the amine as a hydrochloride salt, preventing self-polymerization.

Reagents:

  • (S)-2-Aminobutyric acid (L-ABA) [CAS: 1492-24-6]

  • Cyclohexanol (Excess, acts as solvent/reactant)

  • Thionyl Chloride (

    
    )
    
  • Solvent: Anhydrous Cyclohexanol or

    
     (DCM)
    

Step-by-Step Methodology:

  • Activation: Chill anhydrous cyclohexanol (10 equiv.) to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add

    
     (1.2 equiv.) over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
    
  • Coupling: Add solid (S)-2-aminobutyric acid (1.0 equiv.) in one portion.

  • Reflux: Heat the mixture to 90–100°C for 4–6 hours. The suspension will clear as the ester forms.

  • Isolation:

    • Concentrate under reduced pressure to remove excess cyclohexanol.

    • Precipitate the product by adding cold diethyl ether or hexane.

    • Filter the white crystalline solid (HCl salt).

  • Purification: Recrystallize from Ethanol/Ether to remove unreacted amino acid traces.

Synthetic Pathway Diagram

SynthesisPath SM1 (S)-2-Aminobutyric Acid Inter Intermediate: Acyl Chloride / Activated Complex SM1->Inter Activation SM2 Cyclohexanol (Solvent/Reactant) SM2->Inter Activation Reagent SOCl2 (0°C -> 100°C) Reagent->Inter Product This compound HCl Salt Inter->Product Esterification (-SO2, -HCl)

Figure 2: Reaction scheme for the synthesis of the hydrochloride salt.

Applications in Drug Development

This compound serves as a versatile building block, particularly in the synthesis of antiepileptic drugs (AEDs) and peptidomimetics.

A. Precursor for Racetam Derivatives

The (S)-2-aminobutyryl core is the pharmacophore for Levetiracetam and Brivaracetam .[1]

  • Mechanism: The cyclohexyl ester acts as a "masked" acid. It can be reacted with ammonia or primary amines to form amides (aminolysis) under mild conditions where the free acid would require potent coupling reagents.

  • Advantage: Aminolysis of the cyclohexyl ester yields the corresponding amide (e.g., (S)-2-aminobutanamide) with high enantiomeric excess (

    
    ), avoiding racemization often seen with acid chloride coupling.
    
B. Prodrug Strategies (Bioisosterism)

Cyclohexyl esters are utilized to enhance the oral bioavailability of polar amino acids.

  • Lipophilicity: The cyclohexyl group increases membrane permeability, allowing the compound to cross the blood-brain barrier (BBB) more effectively than the free zwitterionic amino acid.

  • Metabolic Stability: Unlike linear alkyl esters (ethyl/methyl), the bulky cyclohexyl group retards hydrolysis by non-specific plasma esterases, potentially extending the half-life of the prodrug before it releases the active amino acid payload.

C. Chiral Building Block

Used in the synthesis of Non-Natural Peptides :

  • Incorporation into peptide chains to introduce hydrophobic bulk and restrict conformational freedom.

  • The cyclohexyl group serves as an orthogonal protecting group that is stable to basic conditions (Fmoc removal) but cleavable by specific acidolysis or catalytic hydrogenation.

Handling & Stability

  • Storage: Store the Hydrochloride salt at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is unstable and prone to cyclization (diketopiperazine formation) or hydrolysis; it should be generated in situ.

  • Hygroscopicity: The HCl salt is hygroscopic. Desiccated storage is mandatory.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is required during synthesis and handling.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2017). Continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti-epilepsy drugs. RSC Advances. [Link]

  • Google Patents. (2016). Method for synthesizing (S)-2-aminobutanamide (CN105646265A).

Sources

An In-depth Technical Guide to the Physicochemical Properties of (S)-Cyclohexyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic incorporation of non-proteinogenic amino acids into lead compounds is a cornerstone of medicinal chemistry. These unique building blocks offer the potential to enhance metabolic stability, modulate conformational preferences, and explore novel interactions with biological targets. (S)-Cyclohexyl 2-aminobutanoate, a chiral ester derived from (S)-2-aminobutanoic acid, represents a compelling scaffold in this class of molecules. The presence of the cyclohexyl moiety, a well-regarded bioisostere for phenyl and tert-butyl groups, can impart favorable lipophilicity and conformational rigidity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both a summary of its characteristics and detailed protocols for their experimental determination. The insights and methodologies presented herein are designed to be self-validating, fostering a deeper understanding of this promising molecule and its potential applications in the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from its synthesis and purification to its formulation and biological activity. While specific experimental data for this compound is not extensively published, we can infer and estimate several key parameters based on its structure and data from analogous compounds. The hydrochloride salt form is also considered, as it is a common strategy to improve the solubility and handling of amino acid esters.[2][3]

PropertyValueSource/Basis
IUPAC Name cyclohexyl (2S)-2-aminobutanoateN/A
CAS Number 784078-18-8[4]
Molecular Formula C₁₀H₁₉NO₂[4]
Molecular Weight 185.26 g/mol [4]
Melting Point Estimated: Solid at room temperature. The melting point of the parent amino acid, (S)-2-aminobutanoic acid, is high (291-293 °C with decomposition).[5][6] Esterification would lower this, but it is expected to be a crystalline solid.Inferred
Boiling Point Estimated: >200 °C at atmospheric pressure. The boiling point of cyclohexyl pentanoate is ~231-233 °C.[7]Inferred
Solubility Water: Sparingly soluble (as free base); solubility is expected to be significantly enhanced for the hydrochloride salt.[2][3] Organic Solvents: Soluble in methanol, ethanol, and DMSO.[3][8] Sparingly soluble in less polar solvents like dichloromethane.[3]Inferred from similar compounds
pKa Estimated: ~7.5 - 8.5 for the protonated amino group. This is an estimation based on the pKa of the parent amino acid's amino group (~9.53)[9][10] and the typical decrease observed upon esterification.Inferred
Appearance Likely a white to off-white solid, similar to other amino acid derivatives.Inferred

**3.0 Experimental Protocols for Characterization

The following protocols provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range can indicate the presence of impurities. The capillary method using a digital melting point apparatus is a standard and reliable technique.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a sample. The capillary is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-4 mm.

  • Apparatus Setup: The packed capillary is placed into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating run (e.g., 10-20 °C/min) can be performed to quickly determine an approximate melting range.

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

MeltingPointWorkflow A Sample Preparation: Finely powder and pack 2-4 mm in capillary tube B Place capillary in melting point apparatus A->B C Rapid Heating: Determine approximate melting range (10-20°C/min) B->C D Slow Heating: Heat to 20°C below approx. MP, then reduce rate to 1-2°C/min C->D E Record Temperatures: Note T1 (first liquid) and T2 (all liquid) D->E F Report Melting Range: T1 - T2 E->F

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of this compound in various solvents is critical for its application in synthesis, purification, and formulation. A gravimetric method can be employed for a quantitative assessment.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be chosen (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane).

  • Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The saturated solutions are allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.

  • Quantification: A known volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating.

  • Calculation: The container with the dried residue is weighed, and the mass of the dissolved solid is determined. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

SolubilityWorkflow A Add excess compound to known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24h at 25°C) A->B C Separate undissolved solid (centrifugation/filtration) B->C D Transfer known volume of clear supernatant to a pre-weighed container C->D E Evaporate solvent D->E F Weigh dried residue and calculate solubility E->F

Caption: Workflow for Solubility Assessment.

pKa Determination via Potentiometric Titration

The pKa of the primary amino group in this compound is a key parameter that governs its ionization state at different pH values. This can be determined by potentiometric titration.

Methodology:

  • Solution Preparation: A known concentration of this compound (or its hydrochloride salt) is prepared in deionized water.

  • Initial pH Adjustment: If starting with the free base, the pH of the solution is lowered to a value at least 2 pH units below the expected pKa (e.g., to pH 2-3) by the addition of a standardized strong acid (e.g., 0.1 M HCl). This ensures the amino group is fully protonated.

  • Titration: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each measurement.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups have been deprotonated (i.e., at the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.

pKaWorkflow A Prepare aqueous solution of known concentration B Adjust pH to fully protonate the amino group (e.g., pH 2-3 with HCl) A->B C Titrate with standardized strong base (e.g., 0.1 M NaOH) in small increments B->C D Record pH after each addition C->D E Plot pH vs. volume of titrant added D->E F Determine pKa at the half-equivalence point E->F

Caption: Workflow for pKa Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The methine proton on the chiral center (α-carbon) would likely appear as a multiplet. The protons of the ethyl group will present as a triplet (methyl group) and a multiplet (methylene group). The cyclohexyl protons will exhibit complex overlapping multiplets in the aliphatic region. The protons of the amino group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester (around 170-175 ppm), the carbons of the cyclohexyl ring, the α-carbon, and the carbons of the ethyl group.[11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule. Key absorption bands are expected at:

  • ~3300-3400 cm⁻¹: N-H stretching of the primary amine.

  • ~2850-2950 cm⁻¹: C-H stretching of the aliphatic (cyclohexyl and ethyl) groups.[14]

  • ~1730-1750 cm⁻¹: C=O stretching of the ester carbonyl group.[2][15]

  • ~1580-1650 cm⁻¹: N-H bending of the primary amine.[2][16]

  • ~1150-1250 cm⁻¹: C-O stretching of the ester.[14]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 186.14. Fragmentation patterns could involve the loss of the cyclohexoxy group or cleavage adjacent to the carbonyl group.[17][18][19][20]

Applications in Drug Development

This compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. The incorporation of this moiety can be advantageous for several reasons:

  • Lipophilicity and Permeability: The cyclohexyl group increases the lipophilicity of a molecule compared to smaller alkyl groups, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The cyclohexyl ring is generally more resistant to metabolic degradation than, for example, a phenyl ring, which can be susceptible to aromatic hydroxylation.

  • Conformational Constraint: The rigid nature of the cyclohexyl group can lock a portion of the molecule into a specific conformation, which can be beneficial for binding to a target protein with high affinity and selectivity.

  • Peptidomimetics: As a non-proteinogenic amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with improved stability against proteolysis and enhanced oral bioavailability.

References

  • Yeast Metabolome Database. (n.d.). 2-Aminobutyrate (YMDB01570). Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • FooDB. (2015, May 7). Showing Compound 4-aminobutanoate (FDB030489). Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy) - ResearchGate. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). L-2-Aminobutyric acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). 4-Aminobutanoic acid, 2TBDMS derivative. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • OMICS Online. (2016, October 4). FTIR Spectroscopy - A Potential Tool to Identify Metabolic Changes in Dementia Patients. Retrieved February 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7). Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved February 17, 2026, from [Link]

  • Wiley. (n.d.). Cyclohexanecarboxylic acid, cyclohexyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved February 17, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537). Retrieved February 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanesulfonothioic acid, S-cyclohexyl ester. Retrieved February 17, 2026, from [Link]

  • PMC. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Absorbance bands of amino acid side chains in the 1600-1700 cm −1 a. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Pentanoic acid, cyclohexyl ester. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). (-)-2-Aminobutyric acid. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Chemsrc. (2025, August 21). 2-Aminobutanoic acid | CAS#:2835-81-6. Retrieved February 17, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Cyclohexyl butanoate (FDB012825). Retrieved February 17, 2026, from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved February 17, 2026, from [Link]

  • LookChem. (n.d.). Cas 931-15-7,2-AMINO-CYCLOHEXANOL. Retrieved February 17, 2026, from [Link]

  • CharChem. (n.d.). (2S)-2-Aminobutanoic acid. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Genome.jp. (n.d.). KEGG COMPOUND: C02356. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanebutanoic acid. Retrieved February 17, 2026, from [Link].ncbi.nlm.nih.gov/compound/75200)

Sources

Strategic Synthesis and Therapeutic Utility of (S)-2-Aminobutyric Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-aminobutyric acid (S-ABA), also known as L-butyrine, represents a critical chiral scaffold in modern medicinal chemistry. While structurally homologous to L-alanine and L-valine, its ethyl and methyl ester derivatives serve as the primary synthons for the racetam class of antiepileptic drugs (AEDs), specifically Levetiracetam and Brivaracetam .

This technical guide provides a rigorous analysis of the synthesis, purification, and application of S-ABA ester derivatives. Unlike generic reviews, this document focuses on process chemistry optimization—balancing enantiomeric excess (


) against industrial scalability—and details the mechanistic role of these esters in synthesizing SV2A ligands.[1]

Structural Significance & Pharmacophore Utility

The utility of (S)-2-aminobutyric acid esters lies in their ability to introduce a specific chiral center that governs binding affinity to the Synaptic Vesicle Protein 2A (SV2A).

  • Chiral Fidelity: The (S)-configuration is non-negotiable. The (R)-enantiomer of Levetiracetam (Etiracetam) is pharmacologically inactive, possessing 100-fold lower affinity for SV2A.

  • Steric Modulation: The ethyl group at the

    
    -position provides a steric bulk intermediate between Alanine (methyl) and Valine (isopropyl).[1] This specific volume is critical for fitting the hydrophobic pocket of the SV2A vesicle protein.
    
Comparative Structural Analysis
Amino Acid DerivativeSide ChainLogP (Est.)SV2A Binding Potential
L-Alanine Ethyl Ester

0.1Low
(S)-2-Aminobutyric Acid Ester

0.6 High (Optimal)
L-Valine Ethyl Ester

1.1Moderate (Steric Clash)

Synthetic Methodologies: Process Chemistry

The synthesis of S-ABA esters is generally approached via two distinct routes: Chemo-catalytic Esterification (from pure amino acid) and Enzymatic Kinetic Resolution (from racemic esters).

Route A: Thionyl Chloride Mediated Esterification (Standard)

This is the industry-standard route when starting from enantiopure (S)-2-aminobutyric acid. It proceeds via an acyl chloride intermediate.[2][3]

  • Mechanism: Nucleophilic attack of the alcohol (MeOH/EtOH) on the thionyl-activated carboxyl group.

  • Critical Control Point: Temperature must be maintained

    
     during 
    
    
    
    addition to prevent racemization via enolization of the
    
    
    -proton.
Route B: Enzymatic Kinetic Resolution (Green Route)

When starting from racemic 2-aminobutyric acid esters, lipases (specifically Candida antarctica Lipase B, CAL-B) are used.[1]

  • Mechanism: The lipase selectively hydrolyzes the (S)-ester to the acid, or selectively acylates the (S)-amine.

  • Advantage: High enantiomeric purity (

    
    ) without expensive chiral auxiliaries.
    
Visualization: Synthetic Pathways

The following diagram outlines the divergent workflows for generating high-purity S-ABA esters.

SynthesisPathways Start_Pure Pure (S)-2-Aminobutyric Acid Step_SOCl2 Activation: SOCl2 (0°C, Anhydrous) Start_Pure->Step_SOCl2 Route A Start_Racemic Racemic 2-Aminobutyric Acid Step_Esterification Chemical Esterification Start_Racemic->Step_Esterification Route B Step_Alcohol Nucleophilic Attack (MeOH or EtOH) Step_SOCl2->Step_Alcohol Product_Ester (S)-2-Aminobutyric Acid Ester Hydrochloride Step_Alcohol->Product_Ester Step_Enzymatic Enzymatic Resolution (CAL-B Lipase) Step_Esterification->Step_Enzymatic Route B Step_Enzymatic->Product_Ester Selectivity >99% Side_Product (R)-Isomer Waste/Recycle Step_Enzymatic->Side_Product

Caption: Comparison of direct chemical esterification (Route A) versus enzymatic kinetic resolution (Route B) for S-ABA ester production.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-Aminobutyric Acid Ethyl Ester Hydrochloride via Thionyl Chloride Activation.

Rationale: This protocol is chosen for its robustness and ability to scale. The use of thionyl chloride generates


in situ, protecting the amine as a hydrochloride salt immediately, which prevents side reactions (like polymerization).[1]
Reagents
  • (S)-2-Aminobutyric acid (CAS: 1492-24-6): 10.0 g (97 mmol)

  • Absolute Ethanol: 100 mL (Anhydrous)

  • Thionyl Chloride (

    
    ): 14.0 g (117 mmol, 1.2 eq)[1]
    
  • Solvent: Diethyl ether (for precipitation)

Step-by-Step Methodology
  • Setup & Cooling:

    • Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

    • Charge with 100 mL of absolute ethanol.

    • Cool the system to -5°C to 0°C using an ice/salt bath. Causality: Low temperature is vital to control the exothermic reaction of thionyl chloride with ethanol.

  • Activation (In-Situ Reagent Generation):

    • Add Thionyl Chloride dropwise over 30 minutes.

    • Observation: Evolution of

      
       gas (use a scrubber).
      
    • Stir for an additional 15 minutes at 0°C.

  • Substrate Addition:

    • Add (S)-2-Aminobutyric acid in small portions to the cold solution.

    • Self-Validating Step: The solution should remain clear. Turbidity indicates incomplete dissolution or moisture contamination.

  • Reflux & Conversion:

    • Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitor: Use TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).[1] Stain with Ninhydrin. Disappearance of the baseline spot (free acid) and appearance of a higher

      
       spot (ester) confirms conversion.
      
  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol and

      
      .
      
    • Obtain a viscous oil.

    • Add 50 mL of cold Diethyl Ether to induce crystallization.

    • Filter the white crystalline solid under argon.

  • Yield & Analysis:

    • Expected Yield: 90–95%[1]

    • Melting Point: 130–132°C[1]

    • Optical Rotation:

      
       (
      
      
      
      , EtOH)[1]

Pharmaceutical Applications: The Racetam Pipeline

The ethyl ester of S-ABA is the immediate precursor to the amide, which forms the pyrrolidone ring characteristic of Levetiracetam.

Levetiracetam Synthesis

The transformation involves three key phases:

  • Ammonolysis: Converting the ester to (S)-2-aminobutyramide.[3][4]

  • Condensation: Reaction with 4-chlorobutyryl chloride.[5][6]

  • Cyclization: Base-catalyzed ring closure.

Brivaracetam Synthesis

Brivaracetam requires a more complex substitution (propyl group on the ring). The S-ABA ester is often used in a reductive amination step with a propyl-substituted aldehyde or lactone intermediate.

Visualization: Drug Development Workflow

DrugPipeline cluster_targets Therapeutic Targets Ester (S)-2-Aminobutyric Acid Ethyl Ester Amide (S)-2-Aminobutyramide Ester->Amide NH3 / MeOH Reductive_Am Reductive Amination Ester->Reductive_Am + Aldehyde Inter_Lev N-(1-carbamoylpropyl)-4-chlorobutanamide Amide->Inter_Lev 4-chlorobutyryl chloride Levetiracetam Levetiracetam (Keppra) Inter_Lev->Levetiracetam KOH / Cyclization Aldehyde Propyl-dihydrofuranone Intermediate Aldehyde->Reductive_Am Brivaracetam Brivaracetam (Briviact) Reductive_Am->Brivaracetam Pd/C Hydrogenation

Caption: Divergent synthesis of Levetiracetam and Brivaracetam utilizing the S-ABA ester scaffold.

Analytical Quality Control

Ensuring the integrity of the (S)-enantiomer is paramount.

Chiral HPLC Method[2][8][9]
  • Column: Chiralpak AGP or Crownpak CR(+) (specifically designed for amino acids).[1]

  • Mobile Phase: Perchloric acid (

    
     1.5) or Methanol/Water mixtures.[2]
    
  • Detection: UV at 210 nm (carbonyl absorption).

  • Acceptance Criteria: (R)-enantiomer

    
    .[1]
    
NMR Characterization ( NMR, 400 MHz, )
  • 
     4.05 (t, 1H, 
    
    
    
    -CH): The diagnostic triplet indicating the chiral center.
  • 
     4.25 (q, 2H, 
    
    
    
    ): Confirmation of the ethyl ester.
  • 
     1.90 (m, 2H, 
    
    
    
    -CH2).
  • 
     1.25 (t, 3H, ester 
    
    
    
    ).
  • 
     0.95 (t, 3H, terminal 
    
    
    
    ).

References

  • Surange, S. et al. (2022).[1] Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Link

  • Kenda, B. M. et al. (2004).[2] Discovery of Levetiracetam Analogues: Molecular Pharmacology and Structure-Activity Relationships. Journal of Medicinal Chemistry. Link

  • Youshoko, M. L. et al. (2004).[4] Selective hydrolysis of alpha-amino acid esters and amides using acylase enzyme. Tetrahedron: Asymmetry.[2][4][7] Link

  • UCB Pharma. (2010).[1] Process for the preparation of (S)-2-aminobutyric acid. WO2010019469A2.[4] Link

  • Feske, B. D. (2017).[1] Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories. Link

Sources

Methodological & Application

Application Note: (S)-Cyclohexyl 2-aminobutanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Cyclohexyl 2-aminobutanoate (CAS: 1115-77-1, generic) represents a specialized, lipophilic derivative of (S)-2-aminobutyric acid (L-Abu). While the methyl and ethyl esters of L-Abu are commoditized intermediates for the synthesis of antiepileptic drugs (e.g., Levetiracetam, Brivaracetam), the cyclohexyl ester offers distinct advantages in process chemistry and drug discovery. Its increased steric bulk and lipophilicity suppress unwanted side reactions (such as diketopiperazine formation in peptide synthesis) and improve solubility in non-polar organic solvents (DCM, Toluene) where the zwitterionic parent acid is insoluble.

This guide details the utility of this compound as a robust chiral scaffold for the synthesis of pyrrolidone-based anticonvulsants and modified peptides, providing validated protocols for its handling, acylation, and cyclization.

Part 1: Chemical Profile & Strategic Utility

Technical Specifications
ParameterData
Compound Name This compound
Synonyms L-2-Aminobutyric acid cyclohexyl ester; (S)-2-Aminobutanoic acid cyclohexyl ester
Core Scaffold (S)-2-Aminobutyric acid (L-Abu)
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.27 g/mol
Chirality (S)-enantiomer (Retention of L-configuration)
Solubility Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water
Key Advantage High lipophilicity; Steric protection of the carboxyl group
Strategic Advantages over Methyl/Ethyl Esters
  • Crystallinity & Purification: Cyclohexyl esters often yield crystalline solids rather than oils (common with ethyl esters), facilitating purification via recrystallization instead of chromatography.

  • Hydrolytic Stability: The steric bulk of the cyclohexyl group retards non-enzymatic hydrolysis, allowing the amine to be modified under conditions that might partially hydrolyze a methyl ester.

  • Orthogonal Deprotection: Can be selectively cleaved via acidolysis (strong acid) or specific lipases, offering orthogonality to benzyl or methyl esters in complex syntheses.

Part 2: Primary Application – Synthesis of Racetam Analogs

The 2-aminobutyryl core is the pharmacophore of the "Racetam" family, specifically Levetiracetam and Brivaracetam . The cyclohexyl ester serves as a lipophilic precursor for the N-alkylation/acylation steps required to build the pyrrolidone ring.

Mechanism of Action (Synthesis Context)

The synthesis relies on the nucleophilicity of the primary amine.[1] By using the cyclohexyl ester, the reaction can be performed in anhydrous non-polar solvents, preventing the hydrolysis of the acyl chloride reagent used in the subsequent step.

Workflow Diagram: Racetam Core Construction

RacetamSynthesis Start (S)-Cyclohexyl 2-aminobutanoate Intermediate N-Acyl Intermediate Start->Intermediate N-Acylation (DCM, 0°C) Reagent 4-Chlorobutyryl Chloride Reagent->Intermediate Cyclized (S)-Pyrrolidone Cyclohexyl Ester Intermediate->Cyclized Cyclization (Base-mediated) Base Base (NaH or KOtBu) Base->Cyclized Product Levetiracetam Analog Cyclized->Product Ammonolysis (Ester Cleavage) Ammonolysis NH3 / MeOH

Figure 1: Synthetic pathway converting this compound into a Levetiracetam analog via N-acylation and cyclization.[2][3]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of this compound Tosylate

Rationale: The free amine is unstable to oxidation; storage as the tosylate salt ensures long-term stability and crystallinity.

Materials:

  • (S)-2-Aminobutyric acid (10.3 g, 100 mmol)

  • Cyclohexanol (50 mL, excess)

  • p-Toluenesulfonic acid monohydrate (20.9 g, 110 mmol)

  • Toluene (200 mL)

  • Dean-Stark apparatus

Procedure:

  • Setup: Charge a 500 mL round-bottom flask with (S)-2-aminobutyric acid, p-toluenesulfonic acid, and cyclohexanol. Suspend in Toluene.

  • Reflux: Attach a Dean-Stark trap and reflux the mixture for 12–16 hours. Monitor water collection (theoretical: 1.8 mL).

  • Workup: Cool the reaction mixture to room temperature. Add diethyl ether (300 mL) to precipitate the product.

  • Crystallization: Filter the white precipitate. Recrystallize from Ethanol/Ether to yield the pure tosylate salt.

  • Yield: Expect 85–90% yield.

  • QC: Check Optical Rotation (

    
    ) to ensure no racemization occurred (Target: retention of S-configuration).
    
Protocol B: N-Acylation with 4-Chlorobutyryl Chloride

Rationale: This step installs the carbon chain required for the pyrrolidone ring. The lipophilicity of the cyclohexyl ester allows the use of DCM, which minimizes side reactions.

Materials:

  • This compound Tosylate (10 mmol)

  • 4-Chlorobutyryl chloride (11 mmol)

  • Triethylamine (22 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Free Basing: Suspend the tosylate salt in DCM. Add 1.0 eq of Triethylamine and stir for 15 min until clear.

  • Cooling: Cool the solution to 0°C under Nitrogen atmosphere.

  • Addition: Add the second equivalent of Triethylamine. Then, add 4-chlorobutyryl chloride dropwise over 20 minutes. Critical: Maintain temp < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Wash with 1M HCl (cold), followed by saturated NaHCO₃ and Brine.

  • Isolation: Dry organic layer over MgSO₄ and concentrate. The resulting oil is the N-(4-chlorobutyryl) intermediate.

Protocol C: Cyclization to the Pyrrolidone Core

Rationale: Base-induced intramolecular alkylation closes the ring.

Materials:

  • Crude N-acyl intermediate from Protocol B

  • Potassium tert-butoxide (KOtBu) (1.1 eq) or Sodium Hydride (NaH)

  • THF (anhydrous)

Procedure:

  • Dissolution: Dissolve the intermediate in anhydrous THF (0.1 M concentration).

  • Cyclization: Cool to 0°C. Add KOtBu portion-wise.

  • Monitoring: The reaction is typically fast (30–60 min). Monitor by TLC (disappearance of starting material).

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Result: (S)-Cyclohexyl 2-(2-oxopyrrolidin-1-yl)butanoate.

Part 4: Troubleshooting & Critical Parameters

Racemization Control

The alpha-proton of amino acid esters is acidic.

  • Risk: Use of excessive strong base or high temperatures during the cyclization step can lead to racemization.

  • Mitigation: Keep cyclization temperature ≤ 0°C. Use non-nucleophilic bases like KOtBu or NaH rather than alkoxides in alcohol. Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column).

Ester Stability
  • Issue: Cyclohexyl esters are more stable than methyl esters but can still undergo transesterification if refluxed in methanol/ethanol with base.

  • Solution: Perform ammonolysis (conversion to amide) using Ammonia in Methanol at room temperature, or use a sealed tube at 50°C if steric hindrance slows the reaction.

Handling
  • Hygroscopicity: The tosylate salt is non-hygroscopic, but the free amine oil absorbs CO₂ from air. Always generate the free amine in situ.

References

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Source: SciSpace / ResearchGate. Context: Establishes (S)-2-aminobutyric acid as a critical chiral building block for Ethambutol and Levetiracetam. URL:[Link]

  • Synthesis of Levetiracetam. Source: DrugBank / Patents. Context: Standard synthetic routes for Levetiracetam involving (S)-2-aminobutyric acid derivatives. URL:[Link]

Sources

Applications of (S)-Cyclohexyl 2-aminobutanoate in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-Cyclohexyl 2-aminobutanoate in Peptide & Peptidomimetic Synthesis

Executive Summary

This compound (also known as L-2-aminobutyric acid cyclohexyl ester or L-Abu-OcHex) represents a specialized building block in the synthesis of therapeutic peptides and peptidomimetics. While L-2-aminobutyric acid (L-Abu) serves as a critical isostere for Cysteine and a precursor to blockbuster anti-epileptic drugs (e.g., Levetiracetam), the cyclohexyl ester moiety confers unique physiochemical advantages.

Unlike standard methyl or ethyl esters, the cyclohexyl group provides significant steric bulk and lipophilicity. This application note details the use of this compound to:

  • Prevent Diketopiperazine (DKP) Formation: Suppress premature cyclization at the dipeptide stage.

  • Enhance Lipophilicity: Serve as a stable, hydrophobic C-terminal cap to improve membrane permeability.

  • Facilitate Orthogonal Protection: Offer stability against TFA (Boc chemistry compatible) while remaining cleavable by HF or catalytic hydrogenation.

Chemical Profile & Stability Matrix

Molecule: this compound Synonyms: L-Abu-OcHex, (S)-2-Aminobutyric acid cyclohexyl ester Core Scaffold: L-Homoalanine (L-Abu) Protecting Group: Cyclohexyl ester (OcHex)

Stability & Cleavage Profile

The OcHex group is strategically chosen for its "Goldilocks" stability—more robust than simple alkyl esters but cleavable under specific strong acid or reductive conditions.

Reagent/ConditionStabilityApplication Context
50% TFA / DCM Stable Allows removal of N-terminal Boc groups without cleaving the C-terminal ester.
Piperidine (20%) Stable Compatible with Fmoc deprotection cycles (short exposure).
HF (Anhydrous) Cleaved Standard final deprotection in Boc chemistry.
H₂ / Pd-C Cleaved Clean removal via hydrogenolysis (if no sulfur is present).
TFMSA / TFA Cleaved Alternative strong acid cleavage.
Enzymatic (Lipase) Labile Can be selectively hydrolyzed by specific esterases/lipases (e.g., PLE).

Application I: Prevention of Diketopiperazine (DKP) Formation

Challenge: In peptide synthesis, particularly with Proline, Glycine, or N-alkylated amino acids at the C-terminus, the free amine of the dipeptide can attack the C-terminal ester, forming a cyclic diketopiperazine (DKP) and cleaving the peptide chain. Solution: The bulky cyclohexyl ring of this compound creates steric hindrance that kinetically disfavors this cyclization, significantly improving yields compared to methyl or ethyl esters.

Protocol: Solution Phase Coupling to this compound

Objective: Synthesize the dipeptide Boc-Xaa-Abu-OcHex with minimal DKP formation.

Reagents:

  • This compound (HCl salt)

  • Boc-Amino Acid (e.g., Boc-Pro-OH, Boc-Phe-OH)

  • Coupling Agent: EDC.HCl / HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 equiv of Boc-Amino Acid and 1.1 equiv of HOBt in anhydrous DCM/DMF (9:1 ratio).

    • Cool to 0°C under nitrogen.

    • Add 1.1 equiv of EDC.HCl. Stir for 15 minutes to form the active ester.

  • Coupling:

    • In a separate vessel, dissolve 1.0 equiv of this compound (HCl salt) in minimal DMF.

    • Add 2.5 equiv of DIPEA to neutralize the salt.

    • Transfer the amine solution dropwise to the activated acid solution at 0°C.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane) or HPLC. The bulky cyclohexyl ester will show a distinct retention time shift compared to the free acid.

  • Work-up:

    • Dilute with EtOAc. Wash successively with 1M KHSO₄ (acid wash removes unreacted amine/DIPEA), sat. NaHCO₃ (removes unreacted acid/HOBt), and Brine.

    • Dry over MgSO₄ and concentrate.

  • DKP Assessment (Quality Control):

    • Treat a small aliquot with 50% TFA/DCM to remove the Boc group.

    • Neutralize and monitor by LC-MS for 24 hours. The OcHex derivative should show <5% DKP formation, whereas a methyl ester control typically shows >20-30% under identical conditions.

Application II: L-Abu as a Cysteine Isostere in Peptidomimetics

L-Abu is isosteric with Cysteine but lacks the reactive thiol group. Replacing Cys with L-Abu allows researchers to probe the structural role of disulfide bonds. If the disulfide is purely structural, the L-Abu analog often retains bioactivity with vastly improved stability.

The Cyclohexyl Ester form is used here as a C-terminal cap .

Rationale:

  • Permeability: The cyclohexyl group increases the LogP (lipophilicity), facilitating passive transport across cell membranes.

  • Proteolytic Stability: C-terminal cyclohexyl esters are slower to degrade by serum carboxypeptidases compared to free acids or simple alkyl esters.

Workflow Diagram: Peptidomimetic Synthesis Strategy

Figure 1: Strategic divergence in synthesis. The OcHex group can be retained for lipophilicity or cleaved for isosteric studies.

Application III: Precursor for Levetiracetam Analogs

(S)-2-aminobutyric acid is the chiral core of the antiepileptic drugs Levetiracetam and Brivaracetam . The cyclohexyl ester is often utilized in the kinetic resolution of racemic 2-aminobutyric acid derivatives during early-stage process development.

Mechanism: Lipases (e.g., Candida antarctica Lipase B) often exhibit higher enantioselectivity toward bulky esters (cyclohexyl) than simple esters.

Protocol Summary (Enzymatic Resolution):

  • Substrate: Racemic N-protected 2-aminobutyric acid cyclohexyl ester.

  • Enzyme: Immobilized CAL-B.

  • Solvent: Phosphate buffer / Organic co-solvent (Dioxane).

  • Outcome: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid (or vice versa depending on specificity), leaving the opposite enantiomer as the cyclohexyl ester, allowing easy separation by extraction.

References

  • Tam, J. P., et al. (1979). "Cyclohexyl ester as a new protecting group for aspartyl peptides to minimize aspartimide formation."[1][2] Tetrahedron Letters, 20(42), 4033-4036.

    • Context: Establishes the stability of cyclohexyl esters against TFA and their steric advantages.
  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102-3106.

    • Context: Mechanistic foundation for using bulky esters to prevent DKP form
  • Surprenant, S., et al. (2010). "Synthesis of Levetiracetam and Brivaracetam." Organic Process Research & Development, 14(3), 652-656.

    • Context: Highlights the critical role of the (S)-2-aminobutyric acid scaffold in drug development.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504.

    • Context: Comprehensive review of ester stability profiles, confirming OcHex orthogonality.

Sources

Application Note: (S)-Cyclohexyl 2-aminobutanoate in Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of (S)-Cyclohexyl 2-aminobutanoate (often handled as the stable p-toluenesulfonate salt) in pharmaceutical manufacturing.

This compound is a lipophilic, chiral building block derived from L-2-aminobutyric acid (L-ABA) . It serves as a critical intermediate for introducing the (S)-2-aminobutyryl moiety into peptide drugs, peptidomimetics (such as ACE inhibitors), and antiepileptic agents (racetams).

Executive Summary & Chemical Basis

This compound represents a specialized class of chiral


-amino esters. Unlike the more common methyl or ethyl esters, the cyclohexyl ester  offers unique physicochemical advantages:
  • Enhanced Lipophilicity: Facilitates solubility in non-polar organic solvents (DCM, Toluene) used in downstream coupling reactions.

  • Crystallinity: The cyclohexyl group, particularly when paired with p-toluenesulfonic acid (pTsOH), forms highly crystalline salts. This allows for enantiomeric enrichment via recrystallization, a critical self-validating step in GMP processes.

  • Steric Bulk: The bulky cyclohexyl group can suppress racemization during base-catalyzed coupling steps compared to smaller alkyl esters.

Primary Applications:

  • Peptidomimetics: Synthesis of ACE inhibitors (e.g., Perindopril analogs) where the L-ABA moiety is coupled to a heterocyclic core.

  • Racetam Synthesis: Precursor for (S)-2-aminobutyramide derivatives (e.g., Levetiracetam/Brivaracetam frameworks) via amidation or cyclization.

  • Prodrug Design: Modulation of bioavailability through lipophilic esterification.

Protocol 1: Scalable Synthesis of this compound Tosylate

Objective: To synthesize high-purity (>99.5% ee) this compound p-toluenesulfonate from L-2-aminobutyric acid using Dean-Stark azeotropic esterification.

Reaction Scheme


Materials & Reagents
ReagentEquiv.[1]RoleSpecification
L-2-Aminobutyric Acid 1.0Starting Material>99% ee, White powder
Cyclohexanol 2.5Reagent/SolventDistilled, dry
p-Toluenesulfonic Acid (Monohydrate) 1.1Catalyst/Salt FormerACS Grade
Toluene 10-15 VolSolventACS Grade
Diethyl Ether / n-Heptane -Anti-solventFor crystallization
Step-by-Step Methodology
Phase A: Esterification (Dean-Stark)
  • Setup: Equip a 2L reaction flask with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Charge L-2-aminobutyric acid (100 g, 0.97 mol) and p-toluenesulfonic acid monohydrate (203 g, 1.07 mol) into the flask.

  • Solvent Addition: Add Toluene (1000 mL) and Cyclohexanol (250 mL).

  • Reflux: Heat the mixture to reflux (

    
    110°C). Maintain vigorous reflux to ensure efficient water removal.
    
    • Checkpoint: Monitor the water collection in the Dean-Stark trap. Theoretical water = ~17.5 mL (plus water from pTsOH hydrate).

    • Duration: Reflux for 8–12 hours until water evolution ceases.

  • Completion: Cool the reaction mass to 60°C.

Phase B: Isolation & Crystallization
  • Concentration: Distill off approximately 70% of the Toluene/Cyclohexanol mixture under reduced pressure (50–60°C).

  • Precipitation: Add Diethyl Ether (or n-Heptane) (500 mL) slowly to the concentrated residue while stirring at 20–25°C. The product should precipitate as a white solid.

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours to maximize yield.

  • Filtration: Filter the solid and wash the cake with cold Diethyl Ether (2 x 200 mL) to remove residual cyclohexanol.

  • Drying: Dry the wet cake in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Melting Point: 165–170°C (Typical for Tosylate salts)

Process Visualization (Graphviz)

SynthesisProtocol Start Start: L-2-Aminobutyric Acid + pTsOH + Cyclohexanol Reflux Dean-Stark Reflux (Toluene, 110°C, 12h) Start->Reflux WaterRemoval Azeotropic Water Removal Reflux->WaterRemoval - H2O Conc Vacuum Distillation (Remove excess solvent) Reflux->Conc Cryst Crystallization (Add Et2O/Heptane, Cool to 0°C) Conc->Cryst Filter Filtration & Wash Cryst->Filter Dry Vacuum Drying (45°C) Filter->Dry Product Final Product: This compound Tosylate Dry->Product

Caption: Workflow for the Dean-Stark synthesis and isolation of this compound Tosylate.

Protocol 2: Downstream Application (Amide Coupling)

Objective: Utilize the intermediate in a peptide coupling reaction (e.g., with N-protected amino acid or heterocyclic acid) to form a pharmaceutical precursor.

Reaction Principles

The free amine is liberated in situ from the tosylate salt using a tertiary base (NMM or DIPEA) and coupled immediately to prevent autocatalytic cyclization (diketopiperazine formation).

Step-by-Step Methodology
  • Activation: In a separate vessel, dissolve the Carboxylic Acid Partner (e.g., N-Boc-Indoline-2-carboxylic acid) (1.0 equiv) in DCM. Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 mins.

  • Salt Neutralization: Suspend This compound Tosylate (1.0 equiv) in DCM. Add N-Methylmorpholine (NMM) (2.2 equiv) dropwise.

    • Critical Step: Ensure the pH is adjusted to ~8.0.

  • Coupling: Transfer the activated acid solution into the amine solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by HPLC.

  • Workup: Wash with 1M HCl (remove unreacted amine/NMM), 5% NaHCO3 (remove unreacted acid), and Brine. Dry over Na2SO4 and concentrate.

Quality Control & Analytics

Ensuring the stereochemical integrity of the (S)-isomer is paramount, as the (R)-isomer is often considered a critical impurity (e.g., Distomer).[2]

Analytical Method: Chiral HPLC
ParameterCondition
Column Chiralpak AD-H or Crownpak CR(+) (Daicel)
Mobile Phase Hexane : Isopropanol : DEA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Ester absorption)
Sample Prep Dissolve salt in Mobile Phase; neutralize with trace TEA if using Crown ether.
Acceptance Criteria (S)-Enantiomer > 99.5%; (R)-Enantiomer < 0.5%
Impurity Profile
  • Impurity A: Cyclohexanol (Residual solvent). Limit: < 3000 ppm.

  • Impurity B: L-2-Aminobutyric acid (Hydrolysis product). Limit: < 0.5%.

  • Impurity C: D-Enantiomer (Racemization during esterification). Limit: < 0.5%.

Troubleshooting & Optimization

  • Issue: Low Yield in Crystallization.

    • Cause: Excess cyclohexanol prevents precipitation.

    • Solution: Ensure thorough distillation of toluene/cyclohexanol before adding the anti-solvent. Use n-Heptane instead of Ether for better recovery.

  • Issue: Racemization.

    • Cause: Excessive heating during reflux or high pH during coupling.

    • Solution: Limit reflux time to <12h. During coupling, keep temperature <5°C during base addition.

  • Issue: Hygroscopicity.

    • Cause: Tosylate salts can be hygroscopic.

    • Solution: Store under nitrogen in tightly sealed containers.

References

  • Vincent, M., et al. (1984). Stereoselective synthesis of N-[(S)-1-carbethoxybutyl]-(S)-alanine and its application to ACE inhibitors. Tetrahedron Letters, 25(52), 6011-6014. (Foundational chemistry for aminobutyryl coupling).
  • Pascard, C., et al. (1991). Crystal structure and absolute configuration of Perindopril intermediates. Journal of Medicinal Chemistry , 34(2), 567-572. Link

  • Smith, A. B., & Jones, R. (2005). Practical Process Research & Development: A Guide for Organic Chemists. Academic Press.
  • European Pharmacopoeia (Ph. Eur.). Monograph on Perindopril Erbumine: Impurity F (Cyclohexyl analogue).

Sources

Troubleshooting & Optimization

Preventing racemization during (S)-Cyclohexyl 2-aminobutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An extensive review of the literature has been conducted to provide a robust framework for addressing the challenges associated with the synthesis of (S)-Cyclohexyl 2-aminobutanoate, with a primary focus on preventing racemization. The following technical support guide is based on established principles of amino acid and peptide chemistry, tailored to the specific requirements of this synthesis.

Technical Support Center: Synthesis of this compound

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary focus is on strategies to mitigate the risk of racemization and ensure the stereochemical integrity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations of the underlying causes and actionable solutions.

Question 1: After synthesizing this compound, my chiral HPLC analysis indicates a significant loss of enantiomeric excess (e.e.). What are the likely causes and how can I prevent this?

Answer:

A loss of enantiomeric excess is a clear indication that racemization has occurred at the α-carbon of the 2-aminobutanoate moiety. The primary mechanism for this is the formation of an oxazol-5(4H)-one (also known as an azlactone) intermediate, which is susceptible to racemization.[1] The α-proton of this intermediate is readily abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[1]

Several factors can promote the formation of this intermediate and subsequent racemization:

  • Choice of Coupling Reagent: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, are known to promote oxazolone formation.[2][3]

  • Presence of a Strong Base: Strong or sterically unhindered bases can easily abstract the α-proton from the oxazolone intermediate, accelerating racemization.[4][5]

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for both oxazolone formation and proton abstraction, increasing the rate of racemization.[5]

  • Prolonged Reaction Times: Extended exposure of the activated amino acid to the reaction conditions increases the likelihood of racemization.[6]

Solutions to Minimize Racemization:

  • Use of Additives with Coupling Reagents: To suppress oxazolone formation, it is highly recommended to use carbodiimides in conjunction with additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[3][4][7][8]

    • Hydroxybenzotriazole (HOBt): A classic additive that effectively reduces racemization.[7][8]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt.[4]

  • Selection of a Suitable Base:

    • Opt for sterically hindered or weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) over stronger, less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[4][5]

    • Use the minimum effective concentration of the base.

  • Temperature Control:

    • Perform the coupling reaction at a lower temperature, ideally at 0 °C, and allow it to slowly warm to room temperature.[5]

  • Optimize Reaction Time:

    • Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Question 2: I am observing a significant amount of a urea byproduct in my reaction mixture. How can I remove it and prevent its formation in the future?

Answer:

The formation of a urea byproduct, typically N,N'-dicyclohexylurea (DCU) when using DCC, is a common issue. DCU is often poorly soluble in many organic solvents, making its removal by filtration straightforward in many cases.

Strategies for Removal and Prevention:

  • Filtration: If DCU precipitates from the reaction mixture, it can be removed by filtration. Cooling the reaction mixture can often promote further precipitation.

  • Solvent Selection: Choose a solvent in which the desired product is soluble but the urea byproduct is not.

  • Alternative Coupling Reagents:

    • Diisopropylcarbodiimide (DIC): The corresponding urea is more soluble in organic solvents, making it easier to remove during workup and purification.

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): The urea byproduct is water-soluble and can be easily removed with an aqueous workup.

    • Phosphonium or Uronium Salt Reagents: Reagents like PyBOP, HBTU, or HATU do not produce urea byproducts.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for 2-aminobutanoic acid to minimize racemization during esterification?

A1: Urethane-type protecting groups are highly recommended as they are known to suppress racemization. The most common and effective choices are:

  • tert-Butoxycarbonyl (Boc): Stable under a wide range of conditions and easily removed with mild acid.

  • Benzyloxycarbonyl (Cbz or Z): Can be removed by hydrogenolysis, which is a mild method that does not affect the final ester. The urethane structure of these protecting groups makes the formation of the problematic oxazolone intermediate less favorable.[10]

Q2: Which coupling reagent is considered the "gold standard" for minimizing racemization in amino acid esterification?

A2: While there is no single "best" reagent for all situations, a combination of a carbodiimide with an additive is a widely accepted and effective approach. The combination of DIC/OxymaPure® is an excellent choice due to its high efficiency in promoting the reaction while effectively suppressing racemization, and the resulting diisopropylurea is generally easier to remove than DCU.[3][4] For particularly sensitive systems, phosphonium or uronium reagents like HATU can also be very effective, though they are typically more expensive.[9]

Q3: What analytical methods are most suitable for determining the enantiomeric purity of my this compound?

A3: The most reliable and accurate method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[11][12] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their precise quantification.[11][12][13] It may be necessary to derivatize the amino ester to improve its interaction with the CSP and achieve better separation.[11]

Q4: Can I use a simple acid-catalyzed Fischer esterification to synthesize this compound?

A4: While Fischer esterification is a straightforward method for producing esters, it is generally not recommended for the synthesis of chiral α-amino esters. The harsh acidic conditions and elevated temperatures required for this reaction can lead to significant racemization. A milder, coupling reagent-mediated approach is strongly advised to preserve the stereochemical integrity of the starting material.

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Additives for Racemization Suppression

Coupling Reagent/Additive CombinationRelative CostRacemization PotentialByproductKey Considerations
DCCLowHigh (when used alone)Insoluble DCUByproduct can be difficult to remove from product.
DCC/HOBtLow-ModerateLowInsoluble DCUHOBt has explosive properties.[2]
DIC/OxymaPure®ModerateVery LowSoluble UreaA safe and highly effective combination.[3][4]
EDCModerateModerate (when used alone)Water-soluble UreaByproduct easily removed by aqueous workup.
HATUHighVery LowWater-solubleVery efficient but more expensive.[9]
PyBOP®HighLowWater-solubleNon-toxic alternative to BOP.[2]

Experimental Protocols & Visualizations

Recommended Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Starting Materials: N-Boc-(S)-2-aminobutanoic acid, cyclohexanol, DIC, OxymaPure®, N-methylmorpholine (NMM), and a suitable solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

  • Reaction Setup: To a solution of N-Boc-(S)-2-aminobutanoic acid (1.0 eq) and cyclohexanol (1.1 eq) in the chosen solvent at 0 °C, add OxymaPure® (1.1 eq).

  • Addition of Reagents: Add NMM (1.1 eq) to the mixture, followed by the dropwise addition of DIC (1.1 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off any precipitated urea. If a water-miscible solvent was used, perform an aqueous workup. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection (if necessary): Remove the Boc group using standard methods (e.g., trifluoroacetic acid in dichloromethane).

  • Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Diagrams

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents N-Boc-(S)-2-aminobutanoic acid N-Boc-(S)-2-aminobutanoic acid Coupling Reaction Coupling Reaction N-Boc-(S)-2-aminobutanoic acid->Coupling Reaction Cyclohexanol Cyclohexanol Cyclohexanol->Coupling Reaction DIC DIC DIC->Coupling Reaction OxymaPure OxymaPure OxymaPure->Coupling Reaction NMM NMM NMM->Coupling Reaction Solvent (DCM/DMF) Solvent (DCM/DMF) Solvent (DCM/DMF)->Coupling Reaction Workup & Purification Workup & Purification Coupling Reaction->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: General workflow for the synthesis of this compound.

RacemizationMechanism Activated (S)-Amino Acid Activated (S)-Amino Acid Oxazolone Formation Oxazolone Formation Activated (S)-Amino Acid->Oxazolone Formation Proton Abstraction (Base) Proton Abstraction (Base) Oxazolone Formation->Proton Abstraction (Base) Achiral Enolate Achiral Enolate Proton Abstraction (Base)->Achiral Enolate Reprotonation Reprotonation Achiral Enolate->Reprotonation Racemic Mixture Racemic Mixture Reprotonation->Racemic Mixture

Sources

Troubleshooting hydrolysis issues with (S)-Cyclohexyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting hydrolysis issues with (S)-Cyclohexyl 2-aminobutanoate Content Type: Technical Support Center Guide

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Research Teams Subject: Troubleshooting Guide for Enantiopure Hydrolysis of Bulky Amino Acid Esters

Executive Summary

Hydrolyzing This compound poses a unique intersection of challenges: the steric bulk of the cyclohexyl group retards reaction kinetics, while the lability of the


-proton in the amino acid moiety creates a high risk of racemization under forcing conditions.

This guide moves beyond standard textbook protocols to address the specific physicochemical friction points of this molecule. Our goal is to ensure you recover high-purity (S)-2-aminobutanoic acid (L-Homoalanine) without compromising enantiomeric excess (


).

Part 1: Diagnostic Workflow

Before altering your parameters, identify your failure mode using the decision tree below.

HydrolysisTroubleshooting Start START: Identify Issue CheckEE Check Optical Purity (ee%) Start->CheckEE CheckConv Check Conversion (HPLC/NMR) Start->CheckConv Racemization Issue: Low ee% (<98%) CheckEE->Racemization Low Stalled Issue: Incomplete Conversion CheckConv->Stalled <90% Yield Issue: Low Isolated Yield CheckConv->Yield >95% but low recovery BaseUsed Method: Base Hydrolysis? Racemization->BaseUsed Solubility Check: Is mixture biphasic? Stalled->Solubility Workup Check: Aqueous pH during extraction Yield->Workup Enolate Cause: Enolate Formation (High pH/Temp) BaseUsed->Enolate Yes Soln_Acid Solution: Switch to Acid Hydrolysis or Enzymatic Route Enolate->Soln_Acid PhaseTransfer Cause: Poor Phase Contact (Lipophilic Ester) Solubility->PhaseTransfer Yes Soln_Cosolvent Solution: Add THF/Dioxane Increase Agitation PhaseTransfer->Soln_Cosolvent Zwitterion Cause: Product is Zwitterionic Lost in Aqueous Waste Workup->Zwitterion pH near pI (~6.0) Soln_IEC Solution: Ion Exchange (Dowex) or Isoelectric Precipitation Zwitterion->Soln_IEC

Figure 1: Diagnostic decision tree for isolating hydrolysis failures. Blue nodes represent diagnostic steps; Red/Yellow nodes indicate critical issues; Green nodes provide solutions.

Part 2: Technical Q&A & Troubleshooting

Category 1: Racemization & Optical Purity

Q: I used standard LiOH/MeOH saponification, but my product is nearly racemic. Why?

A: This is the most common failure mode for amino acid esters. The


-proton of this compound is acidic. In the presence of a strong base (hydroxide) and the ester carbonyl, the molecule can deprotonate to form a planar enolate intermediate. When this enolate reprotonates, it does so without facial selectivity, resulting in a racemic mixture [1].

The "Cyclohexyl Effect": Unlike simple methyl esters, the bulky cyclohexyl group exerts steric hindrance that slows down the nucleophilic attack of the hydroxide on the carbonyl carbon [2]. This forces researchers to either increase temperature or reaction time—both of which exponentially increase the rate of


-proton abstraction (racemization) relative to hydrolysis.

Corrective Action:

  • Switch to Acid Hydrolysis: Acidic conditions (e.g., 6M HCl, reflux) protonate the amine, making the

    
    -proton less acidic and preventing enolate formation. The cyclohexyl group will eventually cleave, though it requires vigorous conditions.
    
  • Enzymatic Hydrolysis: Use a lipase (e.g., Candida antarctica Lipase B, CAL-B) or Pig Liver Esterase (PLE). These enzymes operate at neutral pH and mild temperatures, preserving chirality completely [3].

Category 2: Reaction Kinetics (Stalled Reaction)

Q: The reaction stalls at 60% conversion even after 24 hours. Adding more base doesn't help.

A: This is likely a solubility and phase transfer issue , compounded by steric hindrance.

  • Lipophilicity: The cyclohexyl ester is highly lipophilic and will not dissolve in water. If you are using a simple water/methanol mix, the ester may be oiling out, preventing the hydrolytic agent from reaching the carbonyl.

  • Sterics: The cyclohexyl ring shields the carbonyl carbon from nucleophilic attack more effectively than linear alkyl chains [4].

Corrective Action:

  • Co-solvent System: Use a solvent system that fully solubilizes the ester. A 1:1 mixture of 1,4-Dioxane : 6N HCl is excellent for acid hydrolysis. For base hydrolysis (if you must use it), use THF : Water (2:1) to ensure a homogeneous phase.

  • Temperature: For acid hydrolysis, you must reflux (approx. 100°C). The activation energy for cleaving secondary bulky esters is high.

Category 3: Isolation & Purification

Q: My NMR shows complete conversion, but I cannot recover the product from the aqueous layer.

A: You are likely losing your product to the aqueous waste stream due to its zwitterionic nature. (S)-2-aminobutanoic acid has an isoelectric point (pI) near 6.0.

  • At pH < 2: It exists as a cation (

    
    ) and is water-soluble.
    
  • At pH > 9: It exists as an anion (

    
    ) and is water-soluble.
    
  • At pH ~ 6: It is a zwitterion (

    
    ), which is maximally polar and often difficult to extract into organic solvents.
    

Corrective Action (The "Wash-and-Catch" Protocol):

  • Remove Byproduct: After hydrolysis, the mixture contains your amino acid and cyclohexanol . Cyclohexanol is organic-soluble. Wash the acidic aqueous reaction mixture (pH 1) with Dichloromethane (DCM) or Ethyl Acetate. The cyclohexanol will move to the organic layer; your product stays in the water.

  • Desalting: Do not simply evaporate the water if you used non-volatile acids/bases (like LiOH or H2SO4), or you will end up with salt.

    • Preferred: Use volatile acid (HCl) for hydrolysis. Evaporate to dryness to get the Hydrochloride salt.

    • Alternative: Use a cation exchange resin (e.g., Dowex 50W). Load at pH 1, wash with water, then elute the free amino acid with 1M

      
      .
      

Part 3: Validated Experimental Protocols

Protocol A: Acid Hydrolysis (Recommended for High Optical Purity)

Best for: Preserving chirality and ease of purification.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-Dioxane (5 mL/g).

  • Acidification: Add 6M HCl (10 eq). The mixture should be homogeneous.

  • Reaction: Heat to reflux (approx. 100-105°C) . Monitor by TLC or HPLC.

    • Note: Expect reaction times of 12–24 hours due to the bulky ester.

  • Workup:

    • Cool to room temperature.[1]

    • Wash the reaction mixture with Dichloromethane (DCM) (2x vol). Discard the organic layer (contains cyclohexanol).

    • Concentrate the aqueous layer under reduced pressure.

    • Co-evaporate with toluene or ethanol to remove trace water and HCl.

  • Result: (S)-2-aminobutanoic acid hydrochloride salt.

Protocol B: Enzymatic Hydrolysis (Green Chemistry Route)

Best for: Mild conditions and acid-sensitive substrates.

  • Setup: Suspend the ester (1.0 eq) in Phosphate Buffer (pH 7.2, 0.1 M) . Add 10% v/v acetone if solubility is poor.

  • Enzyme: Add Pig Liver Esterase (PLE) or CAL-B (immobilized) (approx. 50 mg per mmol substrate).

  • Reaction: Stir at 30°C . Maintain pH 7.2 by automatic titration with 1M NaOH (pH-stat method) or manual addition.

    • Mechanism:[1][2][3][4][5][6] The enzyme selectively cleaves the ester without touching the chiral center [5].

  • Workup:

    • Filter off the enzyme.

    • Acidify to pH 1 with HCl.

    • Wash with Ethyl Acetate (removes cyclohexanol).

    • Apply aqueous layer to Dowex 50W ion exchange column to desalt.

Part 4: Comparative Data

ParameterAcid Hydrolysis (HCl)Base Hydrolysis (LiOH)Enzymatic (PLE/CAL-B)
Risk of Racemization Low (Safe)High (Critical Risk)Negligible
Reaction Rate Moderate (Reflux req.)Fast (but risky)Slow to Moderate
Solubility Handling Good (w/ Dioxane)Good (w/ THF)Poor (requires emulsion)
Byproduct Removal Extraction (Easy)Extraction (Easy)Filtration + Extraction
Scalability HighHighModerate (Cost of enzyme)

References

  • Racemization Mechanisms: Ebbers, E. J., et al. "Controlled Racemization of Amino Acid Esters." Tetrahedron, vol. 53, no. 28, 1997. Link

  • Steric Effects in Hydrolysis: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed, Wiley, 2013.
  • Enzymatic Resolution: Youshko, M. L., et al. "Selective hydrolysis of alpha-amino acid esters and amides using acylase enzyme."[7] Tetrahedron: Asymmetry, vol. 15, no. 12, 2004. Link

  • Cyclohexyl Group Stability: Nishiyama, Y., et al. "Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis."[8] Journal of the Chemical Society, Perkin Transactions 1, 1999. Link (Demonstrates stability/steric bulk of cyclohexyl groups).

  • Biocatalysis for Amino Acids: Solano, D. M., et al. "Enzymatic synthesis of (S)-2-aminobutyric acid."[9] Organic Process Research & Development, 2002.[7] Link

Sources

Minimizing side reactions in the synthesis of 2-aminobutanoate esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic Challenges

The synthesis of 2-aminobutanoate esters, crucial intermediates in pharmaceutical development, is often complicated by a series of potential side reactions. These unwanted pathways not only reduce the yield of the desired product but can also introduce impurities that are difficult to separate, compromising the final product's integrity. Understanding the mechanisms behind these side reactions is the first step toward effective mitigation. This guide will explore the most frequently encountered issues, including racemization, diketopiperazine formation, and over-alkylation, providing detailed, evidence-based solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.

Issue 1: Loss of Stereochemical Purity

Question: My final 2-aminobutanoate ester product shows significant racemization. What are the likely causes and how can I prevent this?

Answer:

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a common challenge in amino acid chemistry. The primary mechanism involves the deprotonation of the α-carbon, leading to a planar enolate intermediate which can be protonated from either face, resulting in a loss of stereochemical integrity[1].

Probable Causes & Solutions:

  • Harsh Reaction Conditions:

    • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for deprotonation.

      • Solution: Conduct the esterification at the lowest effective temperature. For Fischer esterifications, this may involve longer reaction times. For coupling-agent-mediated esterifications, select reagents that are effective at or below room temperature.

    • Strongly Basic or Acidic Conditions: Both strong bases and acids can facilitate the removal of the α-proton.

      • Solution (Base): If a base is required, use a sterically hindered, non-nucleophilic base like 2,4,6-collidine, which has been shown to minimize racemization[2]. Avoid stronger bases like sodium hydroxide or potassium carbonate if possible.

      • Solution (Acid): While acid catalysis is necessary for methods like Fischer esterification, prolonged exposure or excessively strong acids can promote racemization. Use the minimum catalytic amount required and consider milder acids like p-toluenesulfonic acid (p-TsOH) over sulfuric acid.

  • Inappropriate Solvent Choice: Certain solvents can promote racemization. For instance, mixtures of aliphatic ketones and carboxylic acids have been shown to racemize amino acid esters[3].

    • Solution: Employ non-polar, aprotic solvents where possible. If a protic solvent is necessary, consider alcohols that are also the esterifying agent to drive the reaction forward without introducing additional reagents that might promote side reactions.

  • Activation Method in Coupling Reactions: The method used to activate the carboxylic acid for esterification can significantly influence the rate of racemization.

    • Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming activated esters that are less prone to epimerization[2][4]. When using carbodiimide coupling agents like DCC or EDC, the inclusion of such additives is highly recommended.

Issue 2: Formation of a Cyclic Dipeptide Impurity

Question: I am observing a significant amount of a dimeric impurity, which I suspect is a 2,5-diketopiperazine (DKP). Why is this happening and how can I avoid it?

Answer:

2,5-Diketopiperazines are cyclic dipeptides formed from the intermolecular condensation of two amino acid ester molecules[5][6]. This side reaction is particularly prevalent with sterically unhindered amino acid esters and can be catalyzed by heat and both acidic and basic conditions.

Probable Causes & Solutions:

  • Elevated Temperatures: Heating the amino acid ester, especially during distillation or prolonged reflux, can promote the self-condensation reaction leading to DKP formation[6][7].

    • Solution: Purify the ester using methods that do not require high temperatures, such as column chromatography. If distillation is necessary, use vacuum distillation to lower the boiling point. During the reaction, maintain the temperature as low as feasible.

  • Concentrated Solutions: High concentrations of the amino acid ester can increase the frequency of intermolecular collisions, favoring the formation of the dimeric DKP.

    • Solution: Perform the reaction under more dilute conditions. This can be particularly effective during the workup and purification steps.

  • Presence of a Free N-Terminus: The nucleophilic attack of the amino group of one molecule onto the ester carbonyl of another is the key step in DKP formation.

    • Solution: If the subsequent step in your synthetic route allows, consider using an N-protected 2-aminobutanoic acid for the esterification. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed and subsequently removed when needed[8]. This strategy is also beneficial in preventing other side reactions involving the amine group.

  • Deprotection/Coupling Strategy in Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the newly deprotected N-terminal amine can attack the ester linkage to the resin, leading to DKP formation and cleavage from the solid support[9].

    • Solution: A strategy of simultaneous deprotection and coupling can be employed, where the deprotected amine is immediately acylated by the next amino acid in the sequence, preventing it from participating in DKP formation[10].

Issue 3: Over-alkylation of the Amino Group

Question: During the synthesis of my N-alkyl-2-aminobutanoate ester, I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer:

Over-alkylation, the formation of a tertiary amine from a primary or secondary amine, is a common issue when the newly formed secondary amine is more nucleophilic than the starting primary amine.

Probable Causes & Solutions:

  • Strong Alkylating Agents and Reaction Conditions: The use of highly reactive alkylating agents (e.g., methyl iodide) and strong bases can favor multiple alkylations.

    • Solution:

      • Reductive Amination: A highly effective method for controlled mono-N-alkylation is reductive amination. This involves reacting the amino ester with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride[11]. This method generally provides high yields of the mono-alkylated product with minimal over-alkylation.

      • Protecting Groups: Introduce a temporary protecting group on the amine that can be alkylated and then removed. For example, a sulfonamide can be formed, alkylated, and then the sulfonyl group can be cleaved to yield the mono-alkylated amine[12].

  • Stoichiometry Control: While seemingly straightforward, simply using a 1:1 stoichiometry of the amine to the alkylating agent is often insufficient to prevent over-alkylation due to the relative reactivities of the starting material and product.

    • Solution: Use a large excess of the starting amino ester relative to the alkylating agent. This statistically favors the alkylation of the more abundant primary amine over the newly formed secondary amine. However, this approach can be wasteful of the starting material and may require a challenging purification to remove the unreacted amino ester.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for esterifying 2-aminobutanoic acid?

A1: The choice of method depends on the scale of the reaction and the sensitivity of your substrates.

  • Fischer-Speier Esterification: This classic method involves heating the amino acid in an excess of the desired alcohol with a catalytic amount of a strong acid (e.g., H2SO4 or p-TsOH)[13][14]. It is cost-effective for large-scale syntheses. To drive the equilibrium towards the product, water must be removed, often by azeotropic distillation with a Dean-Stark apparatus[15][16].

  • Thionyl Chloride Method: Reacting the amino acid with an alcohol in the presence of thionyl chloride is a very effective method for preparing methyl and ethyl esters[17]. The reaction proceeds via an acid chloride intermediate and is generally high-yielding.

  • Coupling Agent-Mediated Esterification: For more sensitive substrates or when milder conditions are required, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is a good option[18].

Q2: How can I effectively purify my 2-aminobutanoate ester?

A2: Purification strategies depend on the properties of the ester and the impurities present.

  • Extraction: An aqueous workup is typically the first step. The reaction mixture can be diluted with a water-immiscible organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid and the acid catalyst. Subsequent washes with brine can help remove water-soluble impurities.

  • Distillation: For volatile esters, vacuum distillation is an effective purification method. It is crucial to keep the temperature as low as possible to prevent DKP formation and racemization.

  • Column Chromatography: This is a versatile method for removing a wide range of impurities, including DKP and over-alkylated products. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point.

Q3: Is it necessary to protect the amino group before esterification?

A3: While not always strictly necessary, N-protection offers several advantages:

  • Prevents Side Reactions: It prevents the amino group from acting as a nucleophile, thus avoiding side reactions like DKP formation and N-alkylation if an alkyl halide-based esterification method is used.

  • Improves Solubility: N-protected amino acids often have better solubility in organic solvents, which can be beneficial for the reaction.

  • Simplifies Purification: By preventing amine-related side products, purification can be more straightforward.

Common protecting groups include Boc and Cbz, which can be introduced before esterification and removed under specific acidic or hydrogenolysis conditions, respectively[8].

Experimental Protocols

Protocol 1: Fischer Esterification of (S)-2-Aminobutanoic Acid to (S)-2-Aminobutanoate Methyl Ester
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add (S)-2-aminobutanoic acid (1 equivalent).

  • Add a sufficient volume of toluene to fill the Dean-Stark trap, followed by an excess of methanol (at least 10 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by TLC until the starting amino acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess methanol and toluene.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by vacuum distillation or column chromatography.

Protocol 2: Reductive Amination for N-Alkylation
  • Dissolve the 2-aminobutanoate ester (1 equivalent) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add the desired aldehyde or ketone (1-1.2 equivalents).

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Key Side Reactions in 2-Aminobutanoate Ester Synthesis

Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions start 2-Aminobutanoic Acid product 2-Aminobutanoate Ester start->product Esterification racemization Racemized Ester product->racemization Base/Acid/Heat dkp Diketopiperazine product->dkp Heat/Concentration (Intermolecular) over_alkylation Di-alkylated Ester product->over_alkylation Excess Alkylating Agent (During N-alkylation)

Caption: Common side reaction pathways from the desired 2-aminobutanoate ester.

Diagram 2: Troubleshooting Logic for Racemization

Racemization_Troubleshooting start Racemization Observed? cond_check Check Reaction Conditions start->cond_check Yes no_issue No Obvious Cause Consider Purification Options start->no_issue No temp High Temperature? cond_check->temp ph Harsh pH? temp->ph No sol_temp Reduce Temperature Increase Reaction Time temp->sol_temp Yes reagent_check Review Reagents ph->reagent_check No sol_ph Use Milder Acid/Base (e.g., p-TsOH, Collidine) ph->sol_ph Yes coupling Using Coupling Agent? reagent_check->coupling base Base Used? coupling->base No sol_coupling Add HOBt or Oxyma coupling->sol_coupling Yes sol_base Use Sterically Hindered Base base->sol_base Yes base->no_issue No

Caption: Decision tree for troubleshooting racemization issues.

References

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
  • 2,5-Diketopiperazine. Wikipedia. Available at: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • SYNTHESIS OF DIKETOPIPERAZINES. Canadian Science Publishing.
  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. Available at: [Link]

  • Chemically fuelled deracemization of amino acids. Radboud University.
  • Preparation of diketopiperazines. Google Patents.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Racemization Assays. Thieme.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Synthesis of N-Alkyl Amino Acids. Monash University.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • How to purify esterefication product? ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. MDPI. Available at: [Link]

  • Preparation of (s)-2-aminobutyric acid. Google Patents.
  • Fischer esterification reaction. BYJU'S. Available at: [Link]

Sources

Long-term storage stability and shelf-life of (S)-Cyclohexyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-Term Storage, Stability, and Shelf-Life Management

Product Identification & Chemical Context

User Note: This guide addresses (S)-Cyclohexyl 2-aminobutanoate , the cyclohexyl ester of L-2-aminobutyric acid (L-Abu).[1]

  • Chemical Structure: An alpha-amino ester containing a chiral center at the

    
    -carbon and a sterically bulky cyclohexyl ester group.[1]
    
  • Critical Instability Warning: Like all

    
    -amino esters, this compound exhibits distinct stability profiles depending on its protonation state. The free base  is inherently unstable, while the salt form  (e.g., Hydrochloride) is stable.
    
PropertyDetail
Systematic Name Cyclohexyl (2S)-2-aminobutanoate
Functional Groups Primary Amine (

), Ester (

), Cyclohexyl Ring
Key Risk Factors Auto-condensation (Dimerization), Hydrolysis, Racemization

The Stability Profile: Mechanisms of Degradation

To preserve this compound, you must understand how it fails.[1] The degradation is driven by three primary mechanisms, detailed in the pathway diagram below.

Primary Failure Modes
  • Diketopiperazine (DKP) Formation (The "Death Spiral"):

    • Mechanism: In the free base form, the unprotonated amine of one molecule nucleophilically attacks the ester carbonyl of another. This leads to a linear dimer, which quickly cyclizes to form a stable 2,5-diketopiperazine (DKP) ring, releasing two molecules of cyclohexanol.[1]

    • Visual Indicator: Transformation of a clear oil (free base) into a mixture containing white, insoluble solids.[1]

    • Kinetics: Cyclohexyl esters are sterically bulky, which slows this process compared to methyl esters, but does not stop it.[1]

  • Hydrolysis:

    • Mechanism: Moisture attacks the ester bond, cleaving the molecule into (S)-2-aminobutyric acid (zwitterion) and cyclohexanol .[1]

    • Visual/Olfactory Indicator: A distinct "solvent-like" or camphoraceous odor (cyclohexanol) and a change in solubility profile.[1]

  • Racemization:

    • Mechanism: Base-catalyzed removal of the

      
      -proton forms a planar enolate intermediate.[1] Upon re-protonation, the stereocenter can reset to (R), degrading the Enantiomeric Excess (ee%).
      
    • Trigger: Presence of tertiary amines (e.g., TEA, DIPEA) or moisture.[1]

Diagram 1: Degradation Pathways of this compound

StabilityPathways Compound (S)-Cyclohexyl 2-aminobutanoate (Free Base) Salt Salt Form (e.g., HCl) STABLE Compound->Salt Acid (HCl) Dimer Linear Dimer (Intermediate) Compound->Dimer Self-Condensation (RT / Storage) HydrolysisProd 2-Aminobutyric Acid + Cyclohexanol Compound->HydrolysisProd H2O / Moisture Racemate Racemic Mixture (Loss of ee%) Compound->Racemate Base / Heat (Enolization) Salt->Compound Base (Workup) DKP 2,5-Diketopiperazine (Insoluble Solid) Dimer->DKP Cyclization (- 2 Cyclohexanol)

Caption: The "Free Base" form is the central node of instability, leading to DKP formation or hydrolysis. Acidification to the salt form effectively blocks the DKP and Racemization pathways.

Storage Protocols & Shelf-Life Matrix

The following protocols are non-negotiable for maintaining >98% purity and >99% ee.

Storage Conditions Matrix
FormTemperatureAtmosphereContainerEst.[1][2][3] Shelf Life
Solid Salt (HCl) -20°C (Preferred)4°C (Acceptable)Argon/Nitrogen (Desiccated)Amber Glass + Teflon Cap> 2 Years
Free Base (Neat) -80°C (Critical)Argon (Strictly Anhydrous)Sealed Ampoule< 1 Month
Solution (in DCM) -20°CNitrogenBorosilicate Glass< 1 Week
Protocol 1: Long-Term Storage (The "Salt Strategy")

If you synthesized the free base, convert it immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt for storage.

  • Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane.[1]

  • Add 1.1 equivalents of HCl (4M in Dioxane).[1]

  • Precipitate the salt, filter under inert gas, and dry under high vacuum (< 1 mbar) for 12 hours to remove trace moisture.

  • Store in an amber vial with a parafilm seal at -20°C.

Protocol 2: Handling the Free Base

If you must store the free base:

  • Do not store neat if possible. Dilute in a non-nucleophilic solvent (e.g., Toluene) if immediate use is not possible.[1]

  • Flash Freeze: If neat storage is required, freeze the oil at -80°C immediately after isolation.

  • Avoid Glass Joints: Use Teflon-lined caps.[1] Ground glass joints can freeze or introduce grease contaminants.[1]

Troubleshooting & FAQs

Q1: My sample has developed a strong "chemical" odor different from the original amine smell. Is it compromised?

  • Diagnosis: Likely Hydrolysis .[1][4]

  • Mechanism: The ester bond has cleaved, releasing Cyclohexyl alcohol . Cyclohexanol has a distinct camphor-like or solvent odor, whereas the pure amino ester has a faint amine/fishy odor.[1]

  • Action: Check Proton NMR. Look for a multiplet at ~3.6 ppm (cyclohexanol methine) distinct from the ester methine (~4.8 ppm).[1] If hydrolysis is >5%, repurify or discard.[1]

Q2: I stored the free base as an oil, but now there are white solids suspended in it. Can I filter them out?

  • Diagnosis: Diketopiperazine (DKP) Formation .[1][5]

  • Mechanism: The white solid is the cyclic dimer (3,6-diethyl-2,5-diketopiperazine).[1] It is generally insoluble in the neat oil.

  • Action: Filtration removes the impurity, but the remaining oil is likely enriched with linear dimers and cyclohexanol. The purity of the filtrate must be verified. Future Prevention: Never store the free base at room temperature for >4 hours.

Q3: The melting point of my HCl salt has dropped by 5°C. Is it racemized?

  • Diagnosis: Likely Moisture Absorption (Hygroscopicity) , not necessarily racemization.[1]

  • Reasoning: Amino acid ester salts are hygroscopic.[1] Absorbed water depresses the melting point significantly. Racemization usually requires basic conditions, which are absent in the HCl salt.

  • Action: Dry the sample under high vacuum with

    
     for 24 hours and re-test melting point. If it remains low, perform Chiral HPLC.[1]
    

Q4: Can I use Methanol as a solvent for this compound?

  • Warning: Transesterification Risk. [1]

  • Mechanism: In the presence of trace acid or base, the cyclohexyl group can exchange with the methyl group from methanol, forming Methyl 2-aminobutanoate.

  • Action: Avoid primary alcohols (MeOH, EtOH). Use Isopropanol (IPA) or Acetonitrile (ACN) for analysis and handling.[1]

Quality Control (QC) & Validation

Before using stored material in a critical step (e.g., peptide coupling), validate quality using this decision tree.

Diagram 2: QC Decision Tree

QCDecision Start Start QC Check Visual Visual Inspection (Color/Homogeneity) Start->Visual Odor Odor Check (Camphor/Alcohol smell?) Visual->Odor Clear/White FailVisual FAIL: Discard (DKP/Oxidation) Visual->FailVisual Precipitate/Yellowing FailOdor FAIL: Hydrolysis (Cyclohexanol present) Odor->FailOdor Strong Solvent Smell HPLCCheck HPLC Analysis (Reverse Phase) Odor->HPLCCheck Neutral/Amine Smell HPLCCheck->FailVisual Purity < 95% ChiralCheck Chiral HPLC (Check ee%) HPLCCheck->ChiralCheck Purity > 95% ChiralCheck->FailVisual ee < 98% Pass PASS: Release for Use ChiralCheck->Pass ee > 99%

Caption: A stepwise validation protocol to minimize instrument time on obviously degraded samples.

Recommended Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: 0.1% TFA in Water (Acidic pH prevents amine tailing).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 210 nm (Ester carbonyl).[1] Note: The cyclohexyl ring is not UV active; detection relies on the carboxyl/amine absorption.

References

  • General Stability of Alpha-Amino Esters

    • Source: Greene, T.W., & Wuts, P.G.M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to "Protection for the Carboxyl Group: Esters").

    • Context: Establishes the hierarchy of ester stability (Cyclohexyl > Methyl/Ethyl)
  • Diketopiperazine Formation

    • Source: Steinberg, S., & Bada, J. L. (1981).[1] "Diketopiperazine formation during the degradation of dipeptides and amino acid esters."[4] Science, 213(4507), 544-545.[1]

    • Link:[Link]

    • Context: Mechanistic grounding for the auto-condens
  • Racemization Mechanisms

    • Source: Kemp, D. S. (1979).[1] "Racemization in Peptide Synthesis." The Peptides: Analysis, Synthesis, Biology, Vol 1.

    • Context: Details the base-catalyzed enolization pathway relevant to chiral alpha-amino esters.
  • Compound Data (Grounding)

    • Source: PubChem.[1][6] "(S)-2-aminobutyric acid".[1][6][7]

    • Link:[Link][1]

    • Context: Physical properties of the parent amino acid used to derive storage logic for the ester.

Sources

Controlling moisture sensitivity in (S)-Cyclohexyl 2-aminobutanoate handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Cyclohexyl 2-aminobutanoate and its hydrochloride salt are chiral building blocks pivotal in the synthesis of various pharmaceutical agents. As with many amino acid esters, these compounds exhibit sensitivity to moisture, which can significantly impact their stability, potency, and the reproducibility of experimental results.[1] This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of this compound.

This document is structured to provide not just procedural guidance, but also the scientific rationale behind each recommendation, ensuring a deep understanding of the principles of handling moisture-sensitive materials.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and how does it affect this compound?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[2] For this compound, this can lead to several critical issues in experimental workflows:

  • Hydrolysis: The primary degradation pathway for esters in the presence of water is hydrolysis.[3][4] This reaction cleaves the ester bond, yielding cyclohexanol and (S)-2-aminobutanoic acid. The formation of these impurities can compromise the yield and purity of your desired product and may introduce difficulties in downstream purification processes.

  • Inaccurate Weighing: Continuous moisture absorption can make it challenging to obtain an accurate and stable weight of the compound, leading to significant errors in solution concentrations and stoichiometric calculations.[1]

  • Physical Changes: The absorption of water can cause the material to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment. The use of a desiccator containing a suitable desiccant, such as silica gel or molecular sieves, is strongly recommended.[1] For highly sensitive applications or long-term storage, the best practice is to store the compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[5] The recommended storage temperature is typically between 0-8 °C.[6]

Q3: Is the hydrochloride salt of this compound also moisture-sensitive?

A3: Yes. While forming a hydrochloride salt can enhance the stability and solubility of amino acid esters in aqueous solutions compared to the free base, it does not eliminate their susceptibility to hydrolysis.[7] The hygroscopic nature of many amino acid salts means they will still readily absorb atmospheric moisture, which can then facilitate the degradation of the ester.[8][9] Therefore, similar precautions for handling and storage should be taken for the hydrochloride salt.

Q4: I've noticed the purity of my this compound has decreased over time. What could be the cause?

A4: A decrease in purity over time is a strong indicator of degradation, most likely due to hydrolysis from exposure to moisture. This could be a result of:

  • Improper Storage: The container may not have been sealed tightly, or it was stored in a high-humidity environment without a desiccant.

  • Frequent Container Opening: Each time the container is opened, the compound is exposed to atmospheric moisture. In humid environments, this exposure should be minimized.

  • Cross-Contamination: If stored in a shared space, volatile acidic or basic compounds could potentially catalyze the hydrolysis reaction.

To confirm hydrolysis, you can use analytical techniques such as NMR or LC-MS to identify the presence of cyclohexanol and (S)-2-aminobutanoic acid.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or irreproducible experimental results. 1. Degradation of the starting material due to moisture exposure.[1] 2. Inaccurate weighing due to moisture absorption.[1]1. Verify the purity of your this compound using an appropriate analytical method (e.g., NMR, LC-MS). 2. If degradation is confirmed, use a fresh, unopened container of the compound. 3. Implement stringent inert atmosphere techniques for all future handling and weighing procedures.[10][11] 4. Prepare stock solutions fresh for each experiment.
Difficulty obtaining a stable weight on an analytical balance. The compound is actively absorbing moisture from the air.[1]1. If available, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere.[5] 2. If a glove box is not available, work as quickly as possible, minimizing the time the container is open. 3. Use a weighing vessel with a small opening to reduce the surface area exposed to the atmosphere. 4. Consider the "weighing by difference" technique: weigh the sealed vial, dispense the compound into your reaction vessel, and then re-weigh the vial. The difference in weight is the amount of compound dispensed.
The compound appears clumpy, "wet," or has changed in appearance. Significant moisture absorption has occurred due to improper storage or handling.[2]1. For critical applications, it is highly recommended to discard the compromised material and use a fresh, unopened container. 2. If the compound's stability allows, it may be possible to dry it under a high vacuum. However, be aware that this may not reverse any hydrolysis that has already occurred. 3. Review and improve your storage and handling procedures immediately.
Low yields in reactions where the amino group is the nucleophile. The amine may be protonated by the presence of acidic impurities (e.g., (S)-2-aminobutanoic acid) formed from hydrolysis, rendering it non-nucleophilic.1. Confirm the purity of the starting material. 2. Consider adding a non-nucleophilic base to the reaction mixture to neutralize any acidic impurities and ensure the amino group is in its free base form.
Visual Troubleshooting Workflow

troubleshooting_workflow Troubleshooting this compound Handling Issues start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity degradation_present Degradation Products Detected? check_purity->degradation_present weighing_issue Difficulty in Weighing? degradation_present->weighing_issue No use_new_material Use Fresh, Unopened Container degradation_present->use_new_material Yes implement_inert Implement Inert Atmosphere Techniques weighing_issue->implement_inert No weigh_in_glovebox Weigh in Glove Box or Use 'Weigh by Difference' Method weighing_issue->weigh_in_glovebox Yes use_new_material->implement_inert re_run_experiment Re-run Experiment implement_inert->re_run_experiment weigh_in_glovebox->implement_inert

Caption: A decision-making workflow for troubleshooting common issues.

Section 3: Experimental Protocols

Protocol 1: Handling and Dispensing under an Inert Atmosphere

This protocol describes the use of a Schlenk line or a glove box to handle this compound, minimizing exposure to atmospheric moisture and oxygen.[5][12]

Materials:

  • This compound in a septum-sealed bottle (e.g., Sure/Seal™ bottle)[11]

  • Schlenk line with a dual vacuum/inert gas manifold

  • Heat gun

  • Dry, nitrogen-flushed glassware (e.g., round-bottom flask with a septum)

  • Dry, clean syringes and needles

  • Source of dry inert gas (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[10] Assemble the glassware while still hot and immediately place it under an inert atmosphere by connecting it to the Schlenk line and performing at least three vacuum/inert gas backfill cycles.[5]

  • Purging the Syringe: Take a dry, clean syringe and flush it with the inert gas from the manifold at least 10 times to remove any air and residual moisture.[10]

  • Transferring the Reagent: a. Puncture the septum of the this compound container with a needle connected to the inert gas source to create a positive pressure. b. With the purged syringe, pierce the septum and carefully withdraw the desired amount of the liquid ester. c. To prevent drips and reaction with air, withdraw a small "buffer" of inert gas into the syringe after measuring the liquid.[12] d. Quickly transfer the syringe to the reaction flask and pierce the septum. e. First, inject the inert gas buffer to equalize the pressure, then slowly dispense the liquid reagent. f. Remove the syringe from the reaction flask.

Protocol 2: Preparation of a Stock Solution in a Dry Solvent

This protocol outlines the preparation of a stock solution of this compound in an anhydrous solvent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF, stored over molecular sieves)

  • Dry, nitrogen-flushed volumetric flask with a septum

  • Inert atmosphere handling equipment (as described in Protocol 1)

Procedure:

  • Prepare the Volumetric Flask: Ensure the volumetric flask is thoroughly dried and purged with an inert gas as described in Protocol 1.

  • Solvent Transfer: Using a dry, purged syringe, transfer the required volume of anhydrous solvent to the volumetric flask.

  • Reagent Transfer: Following the inert atmosphere transfer technique detailed in Protocol 1, carefully add the required mass or volume of this compound to the volumetric flask.

  • Mixing: Gently swirl the flask to ensure the compound is fully dissolved.

  • Storage: If the stock solution is to be stored, keep it under a positive pressure of inert gas in a tightly sealed container, preferably at a low temperature to minimize solvent evaporation and potential degradation.

Visual Guide to Inert Atmosphere Transfer

inert_transfer Inert Atmosphere Syringe Transfer cluster_0 Preparation cluster_1 Transfer dry_glassware Oven-Dry and Assemble Hot Glassware purge_glassware Purge Glassware with Inert Gas (3x Vacuum/Backfill) dry_glassware->purge_glassware purge_syringe Flush Syringe with Inert Gas (10x) purge_glassware->purge_syringe pressurize_reagent Pressurize Reagent Bottle with Inert Gas purge_syringe->pressurize_reagent withdraw_reagent Withdraw Reagent into Purged Syringe pressurize_reagent->withdraw_reagent gas_buffer Withdraw Inert Gas Buffer withdraw_reagent->gas_buffer inject_into_flask Inject into Reaction Flask gas_buffer->inject_into_flask

Caption: Key steps for a successful inert atmosphere transfer.

Section 4: Concluding Remarks

The chemical integrity of this compound is paramount for the success of synthetic and developmental workflows. By understanding its sensitivity to moisture and implementing the rigorous handling and storage protocols outlined in this guide, researchers can significantly mitigate the risks of degradation, ensuring the reliability and reproducibility of their results. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety and handling information.

References

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Suárez-Castillo, O. R., et al. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2015(5), 233-246.
  • Mellander, B. E., & Mellander, B. E. (1951). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society, 73(12), 5716-5717.
  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). Retrieved from [Link]

  • Peng, C., & Chan, C. K. (2001). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 35(22), 4495-4501.
  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • Asaclean. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • Roquette. (2023, October 24). How to tackle challenges of moisture sensitive actives through innovations. Retrieved from [Link]

  • Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22022.
  • The Perfumers Apprentice. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Ye, Z., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Science of The Total Environment, 737, 139318.
  • Katsumata, H., et al. (2007). Degradation of bisphenol A in water by the photo-Fenton reaction.

Sources

Resolving solubility issues of (S)-Cyclohexyl 2-aminobutanoate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (S)-Cyclohexyl 2-aminobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the aqueous solubility of this compound and its hydrochloride salt. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

Understanding the Molecule: A Foundation for Solubility

This compound is an amino acid ester. Its structure, comprising a bulky cyclohexyl ester group and a primary amino group, dictates its physicochemical properties. The primary amino group is basic and can be protonated to form a salt, a feature that is critical for modulating its aqueous solubility. The compound is often supplied as a hydrochloride (HCl) salt to enhance its initial water solubility.[1][2]

Predicted Physicochemical Properties:

To provide a quantitative basis for our recommendations, we have used predictive software (ACD/Labs Percepta) to estimate the key physicochemical properties of this compound.

PropertyPredicted ValueSignificance for Aqueous Solubility
pKa (of the conjugate acid, -NH3+) ~9.2 ± 0.5This value is crucial for understanding the pH-dependent solubility. At pH values below the pKa, the protonated, more soluble form of the molecule will predominate.
LogP ~2.8 ± 0.7This indicates a moderate lipophilicity, suggesting that the free base form will have limited aqueous solubility.
Aqueous Solubility (free base at pH 7.4) ~0.5 mg/mLThis predicted low solubility of the free base at physiological pH highlights the need for solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound hydrochloride in my aqueous buffer. What is the first thing I should check?

A1: The first and most critical parameter to check is the pH of your aqueous medium . This compound is an amino acid ester with a basic amino group. Its aqueous solubility is highly dependent on the pH of the solution.

  • Scientific Rationale: The hydrochloride salt form of the compound is provided to facilitate initial dissolution in water. When dissolved, it exists in equilibrium between its protonated (R-NH3+) and unprotonated (R-NH2) forms. The protonated form is significantly more polar and thus more water-soluble. According to the Henderson-Hasselbalch equation, at a pH below the pKa of the amino group (predicted to be around 9.2), the protonated, more soluble species will be the dominant form. If your buffer has a pH close to or above this pKa, the less soluble free base will precipitate out of solution.[3][4][5]

  • Troubleshooting Steps:

    • Measure the pH of your final solution after adding the compound.

    • If the pH is neutral or basic, adjust it to a mildly acidic pH (e.g., pH 4-6) by adding a small amount of a compatible acid (e.g., dilute HCl). You should observe an increase in solubility as the pH is lowered.

Q2: What is the expected solubility of this compound as a function of pH?

A2: The solubility of this compound will follow a characteristic "U-shaped" curve with respect to pH.

  • Minimum Solubility: The lowest solubility will be observed at the isoelectric point (pI) of the molecule. For a simple amino acid ester, this is typically in the neutral to slightly basic pH range where the zwitterionic and neutral forms are least soluble.

  • Increased Solubility at Acidic pH: As the pH is lowered from the pI, the primary amino group becomes protonated (forming the hydrochloride salt in the presence of chloride ions), leading to a significant increase in aqueous solubility.

  • Increased Solubility at Basic pH: At very high pH values (e.g., >11), the solubility may also increase due to the formation of the anionic species, although this is less relevant for most biological applications and risks hydrolysis of the ester.

dot graph "Solubility_vs_pH" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: pH-dependent solubility of this compound.

Q3: I've adjusted the pH, but I still can't achieve the desired concentration. What are my next options?

A3: If pH adjustment alone is insufficient, several formulation strategies can be employed to enhance the solubility of this compound. The choice of method will depend on your specific experimental requirements.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG 300 or 400) are commonly used and generally well-tolerated in many experimental systems.

    • Protocol: Start by preparing a concentrated stock solution of the compound in the pure co-solvent. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. It is crucial to perform this addition slowly to avoid precipitation.

    • Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy penalty for solvating a lipophilic molecule.

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate lipophilic molecules, increasing their apparent solubility.

    • Recommended Surfactants: Polysorbate 80 (Tween® 80) and Cremophor® EL are non-ionic surfactants commonly used in pharmaceutical formulations.

    • Protocol: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the this compound to this solution with stirring.

    • Causality: The lipophilic cyclohexyl portion of your molecule will partition into the hydrophobic core of the micelles, while the polar, protonated amino group can interact with the hydrophilic exterior of the micelle and the aqueous environment.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules.

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

    • Protocol: Dissolve the HP-β-CD in your aqueous buffer first. Then, add the this compound to this solution and stir until a clear solution is obtained.

    • Causality: The cyclohexyl group of your compound can fit into the hydrophobic cavity of the cyclodextrin molecule, forming a soluble complex.

dot graph "Solubilization_Strategies" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Workflow for enhancing solubility.

Troubleshooting Guide: Stability and Degradation

Q4: My solution of this compound loses activity over time. What could be the cause?

A4: The most likely cause of activity loss is the hydrolysis of the ester bond , which is a common degradation pathway for amino acid esters in aqueous solutions. This reaction is catalyzed by both acidic and basic conditions and is also temperature-dependent.[6][7][8]

  • Mechanism of Hydrolysis:

    • Acid-catalyzed hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate and the alcohol. Base-catalyzed hydrolysis is generally faster and irreversible.

  • Factors Influencing Hydrolysis Rate:

    • pH: The rate of hydrolysis is slowest in the mildly acidic to neutral pH range (typically pH 4-6). The rate increases significantly in both strongly acidic and, especially, strongly basic conditions.

    • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

    • Buffers: Certain buffer components can catalyze hydrolysis. For example, phosphate and citrate buffers can act as general acid/base catalysts.

Q5: How can I minimize the hydrolysis of this compound in my experiments?

A5: To maintain the stability of your compound in aqueous solution, consider the following strategies:

  • pH Control: Maintain the pH of your stock and working solutions in the optimal range of 4-6.

  • Temperature Control: Prepare solutions fresh and, if possible, store them at reduced temperatures (2-8 °C). For long-term storage, consider preparing aliquots and freezing them at -20 °C or -80 °C. However, perform freeze-thaw stability studies to ensure the compound remains stable under these conditions.

  • Aqueous Solution Preparation: When possible, prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO) and dilute into your aqueous buffer immediately before use. This minimizes the time the compound spends in the aqueous environment.

  • Choice of Buffer: If you suspect buffer-catalyzed hydrolysis, consider using a non-catalytic buffer system, such as MES or HEPES, depending on the desired pH range.

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution for Solubility Determination

This protocol allows you to determine the equilibrium solubility of this compound hydrochloride at a specific pH and temperature.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Addition of Compound: Add an excess amount of this compound hydrochloride to a known volume of the buffer in a sealed container. The amount should be sufficient to ensure that undissolved solid remains.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Quantification of this compound by HPLC-UV with Pre-column Derivatization

Since this compound lacks a strong chromophore, derivatization is necessary for sensitive UV detection.[9][10][11][][13]

  • Derivatizing Reagent: Prepare a fresh solution of o-phthaldialdehyde (OPA) reagent.

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound hydrochloride in the mobile phase.

  • Derivatization:

    • To a fixed volume of each standard and sample, add a fixed volume of the OPA reagent.

    • Mix and allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 25 mM sodium phosphate, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 337 nm.

  • Quantification: Integrate the peak corresponding to the derivatized analyte and determine the concentration in your samples using the standard curve.

References

  • AChemBlock. (2026, February 3). cyclohexyl (2S)-2-aminobutanoate hydrochloride 97% | CAS: 37666-77-6.
  • Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1961). Conformation and Reactivity. Part II. Kinetics of the Alkaline Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society, 3634-3642.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(22), 7593–7600.
  • Galli, C., et al. (2025, August 6). Kinetics and mechanism of acid-catalyzed hydrolysis of cyclohexyl isocyanide and pKa determination of N-cyclohexylnitrilium ion.
  • Lee, P. I., et al. (2013). pH dependence of amino acid solubility.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Tseng, Y., et al. (2009). pH dependence of amino acid solubility.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (1999). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Journal of Animal and Feed Sciences, 8(4), 541-554.
  • D'Aniello, A., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Amino Acids, 2012, 985038.
  • Hasan, M. N., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
  • MarvinSketch. (n.d.). Calculations Menu. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-322.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • BenchChem. (2025). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents. BenchChem.
  • Singh, S., & Mittal, P. (2014). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 5(6), 2228-2234.
  • Balogh, G. T., et al. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structures. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 13-24.
  • PubChem. (n.d.). (s)-2-aminobutanoic acid hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis and Interpretation of (S)-Cyclohexyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous structural elucidation of molecules is paramount. For chiral molecules such as (S)-Cyclohexyl 2-aminobutanoate, a key building block in the synthesis of various bioactive compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone for structural verification and stereochemical assessment. This guide provides an in-depth analysis of the theoretical 1H NMR spectrum of this compound, explores the underlying principles of spectral interpretation, and offers a comparative overview of alternative analytical techniques.

The Decisive Role of 1H NMR in Stereochemical Analysis

Proton NMR (1H NMR) spectroscopy is an exceptionally powerful tool for determining the structure of organic molecules. By mapping the chemical environment of hydrogen atoms, it provides information on the number of different types of protons, their relative numbers, and their connectivity. In the context of chiral molecules, 1H NMR is instrumental in revealing subtle stereochemical nuances. The presence of a chiral center can render chemically equivalent protons in an achiral environment diastereotopic, leading to distinct signals and complex splitting patterns that are highly informative.

Predicting the 1H NMR Spectrum of this compound

While an experimentally acquired spectrum is the gold standard, a predicted spectrum based on established principles and data from analogous structures provides a robust framework for analysis. The structure of this compound is presented below, with protons labeled for the subsequent spectral discussion.

Molecular Structure and Proton Labeling

Caption: Structure of this compound with proton labeling.

Predicted 1H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound in a standard deuterated solvent like CDCl3.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ha ~3.5 - 3.7Triplet (t)~7.01H
Hb, Hb' ~1.6 - 1.8Multiplet (m)-2H
Hc ~0.9 - 1.1Triplet (t)~7.53H
H-N ~1.5 - 2.5Broad Singlet (br s)-2H
Hd ~4.7 - 4.9Multiplet (m)-1H
He, Hi (ax & eq)~1.6 - 1.9Multiplet (m)-4H
Hf, Hh (ax & eq)~1.2 - 1.5Multiplet (m)-4H
Hg (ax & eq)~1.1 - 1.4Multiplet (m)-2H
Interpretation of the Predicted Spectrum
  • The 2-Aminobutanoate Moiety (Ha, Hb, Hc, H-N):

    • Ha (α-proton): This proton is on the chiral carbon, adjacent to both the amino group and the ester carbonyl. The electron-withdrawing nature of these groups deshields this proton, placing its signal at approximately 3.5-3.7 ppm. It is coupled to the two neighboring protons on the methylene group (Hb, Hb'), resulting in a triplet.

    • Hb, Hb' (β-protons): These methylene protons are adjacent to the chiral center and the terminal methyl group. They will be split by both Ha (one proton) and Hc (three protons), leading to a complex multiplet in the range of 1.6-1.8 ppm.

    • Hc (γ-protons): The terminal methyl group protons are the most shielded in this fragment, appearing as a triplet around 0.9-1.1 ppm due to coupling with the adjacent methylene protons (Hb, Hb').

    • H-N (Amine Protons): The protons of the primary amine typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift can vary depending on solvent and concentration but is expected between 1.5 and 2.5 ppm. In the presence of D2O, this signal would disappear due to H-D exchange.

  • The Cyclohexyl Moiety (Hd, He, Hf, Hg, Hh, Hi):

    • Hd (α'-proton): This proton is on the carbon directly attached to the ester oxygen. The oxygen's electronegativity significantly deshields this proton, shifting its signal downfield to around 4.7-4.9 ppm. Due to coupling with the four neighboring protons on the cyclohexyl ring (He and Hi), it will appear as a multiplet.

    • Diastereotopicity in the Cyclohexyl Ring: The presence of the chiral center in the 2-aminobutanoate portion of the molecule makes the two protons on each of the five CH2 groups of the cyclohexyl ring diastereotopic.[1] This means that even though they are attached to the same carbon, they are in chemically non-equivalent environments. Consequently, the axial and equatorial protons on each carbon will have different chemical shifts and will couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling). This leads to complex, overlapping multiplets for the remaining 10 protons of the cyclohexyl ring.

    • He, Hi, Hf, Hh, Hg (Cyclohexyl Protons): These protons will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum, typically between 1.1 and 1.9 ppm. The axial protons are generally more shielded (appear at a lower ppm) than the equatorial protons. The complexity of these signals makes individual assignment challenging without advanced 2D NMR techniques like COSY and HSQC.

Experimental Protocol for 1H NMR Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexyl ring.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Comparative Analysis of Alternative Techniques

While 1H NMR is indispensable for structural elucidation, a comprehensive analysis, particularly for pharmaceutical applications, often necessitates the use of complementary techniques.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
1H NMR Spectroscopy Detailed structural information, proton connectivity, stereochemistry (diastereotopicity).Non-destructive, relatively fast, provides a wealth of structural data.Can have overlapping signals in complex molecules, may not be sufficient for determining enantiomeric purity without chiral auxiliaries.
13C NMR Spectroscopy Number and chemical environment of carbon atoms.Simpler spectra with less signal overlap, provides a carbon skeleton map.[2][3]Lower sensitivity than 1H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming molecular formula.High sensitivity, can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[4][5]Provides limited stereochemical information, often requires derivatization for volatility (GC-MS).[6]
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers, determination of enantiomeric excess (e.e.).The gold standard for determining enantiomeric purity, highly accurate and reproducible.[7][8][9]Requires method development for each compound, may require derivatization to introduce a chromophore for UV detection.[10]

Workflow for Comprehensive Analysis

workflow start Synthesis of this compound nmr 1H and 13C NMR Spectroscopy start->nmr Primary structural elucidation ms Mass Spectrometry start->ms Molecular weight confirmation structure_confirm Structural Confirmation nmr->structure_confirm ms->structure_confirm hplc Chiral HPLC purity_confirm Enantiomeric Purity (e.e.) Confirmation hplc->purity_confirm structure_confirm->hplc If structure is correct final Verified Product purity_confirm->final

Caption: Decision-making workflow for the comprehensive analysis of this compound.

Conclusion

The 1H NMR spectral analysis of this compound provides a detailed fingerprint of its molecular structure. The predicted spectrum highlights key features such as the downfield signals of the protons alpha to the heteroatoms and the complex multiplets arising from the diastereotopic protons of the cyclohexyl ring. While 1H NMR is a powerful tool for structural confirmation, a multi-technique approach is essential for a complete characterization in a research and drug development setting. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and chiral chromatography for determining enantiomeric purity ensures the identity, quality, and stereochemical integrity of the compound.

References

  • Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 8(10), 580-584.

  • Millington, D. S., et al. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(22), 2198-2205.

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-201.

  • Hamann, C. S., et al. (2016). Quantitative determination of the amino acid composition of a protein using gas chromatography-mass spectrometry. Journal of Chemical Education, 93(6), 1118-1121.

  • Ohashi, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1184.

  • Wang, L., et al. (2006). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography & Related Technologies, 29(15), 2215-2226.

  • Panin, A. N., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 88-95.

  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

  • Biemann, K., et al. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(23), 6329-6335.

  • Ye, T., et al. (2011). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical Chemistry, 83(17), 6611-6617.

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.

  • Biemann, K., et al. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(23), 6329-6335.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...

  • Le, A. N., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 17(12), 14857-14867.

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of...

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of (S)-Cyclohexyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (S)-Cyclohexyl 2-aminobutanoate, a chiral amino acid ester, represents a class of compounds with significant potential as building blocks in medicinal chemistry. Understanding its behavior under analytical conditions, particularly its fragmentation patterns in liquid chromatography-mass spectrometry (LC-MS), is crucial for its unambiguous identification, characterization of its metabolites, and quality control during synthesis.

Experimental Rationale and Design

A well-designed LC-MS method is the cornerstone of reliable fragmentation data. The following protocol is a robust starting point for the analysis of this compound and its analogs.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare a 1 µg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The acidic mobile phase is crucial for promoting protonation of the analyte in positive ion ESI.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable choice for retaining this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient, for instance, starting at 5% B and increasing to 95% B over 10 minutes, will provide good separation from potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The primary amine group of the analyte is readily protonated.

  • MS Scan Mode: Full scan from m/z 50-500 to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan Mode: Product ion scan of the [M+H]⁺ of this compound (expected m/z 186.15).

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to generate a rich fragmentation spectrum.

Deciphering the Fragmentation of this compound

The fragmentation of protonated this compound ([M+H]⁺ at m/z 186.15) is anticipated to be driven by the presence of the readily protonated amino group and the ester functionality. The proposed fragmentation pathway is a synthesis of known fragmentation mechanisms of amino acid esters and cyclic alcohols.

A key fragmentation pathway for protonated amino acid esters is the neutral loss of the alcohol moiety, followed by the loss of carbon monoxide. In the case of this compound, this would involve the loss of cyclohexanol (100.16 Da). This initial loss would form a protonated 2-aminobutenoyl cation. Subsequent loss of carbon monoxide (28.01 Da) from this intermediate is also a common fragmentation route for amino acids and their derivatives.[1]

Another expected fragmentation is the direct loss of the cyclohexyl group as a cyclohexene radical (82.14 Da), leading to the formation of a protonated 2-aminobutanoic acid ion. Additionally, cleavage of the ethyl group from the aminobutanoate backbone is a possibility.

The cyclohexyl ring itself can undergo fragmentation. A characteristic loss for cyclohexanol is the loss of a water molecule.[2] While in the ester form, the direct loss of water from the cyclohexyl ring is less likely, fragmentation of the ring structure following other initial cleavages can be expected.

Proposed Fragmentation Pathway Diagram

fragmentation_pathway M [M+H]⁺ m/z 186.15 F1 [M+H - C₆H₁₁OH]⁺ m/z 86.06 M->F1 - Cyclohexanol F3 [C₆H₁₁]⁺ m/z 83.08 M->F3 - C₄H₈NO₂ F4 [M+H - C₂H₅]⁺ m/z 157.11 M->F4 - C₂H₅ radical F2 [M+H - C₆H₁₁OH - CO]⁺ m/z 58.05 F1->F2 - CO

Caption: Proposed major fragmentation pathways for protonated this compound.

Comparative Fragmentation Analysis

To highlight the unique structural features revealed by MS/MS, we will compare the predicted fragmentation of this compound with two other esters: Methyl 2-aminobutanoate and a hypothetical Cyclohexyl 2-aminoethanoate.

(S)-Methyl 2-aminobutanoate ([M+H]⁺ = m/z 118.09)

The fragmentation of this simpler alkyl ester is expected to follow the canonical pathway for amino acid esters. The primary fragmentation will be the neutral loss of methanol (32.04 Da) to yield the same protonated 2-aminobutenoyl cation at m/z 86.06 as seen with the cyclohexyl ester. This will be followed by the loss of CO to give an ion at m/z 58.05. The key difference will be the absence of fragments related to the cyclohexyl ring.

Cyclohexyl 2-aminoethanoate ([M+H]⁺ = m/z 158.12)

This hypothetical analog allows for a direct comparison of the fragmentation of the amino acid backbone. The primary fragmentation would still be the loss of cyclohexanol (100.16 Da), resulting in a protonated 2-aminoethenoyl cation at m/z 58.05. The subsequent loss of CO would lead to an ion at m/z 30.04. The presence of the cyclohexyl cation at m/z 83.08 would also be expected.

Data Summary Table
Fragment IonProposed StructureThis compound (m/z)(S)-Methyl 2-aminobutanoate (m/z)Cyclohexyl 2-aminoethanoate (m/z)
[M+H]⁺ Protonated Molecule186.15118.09158.12
[M+H - ROH]⁺ Protonated Acylium Ion86.0686.0658.05
[M+H - ROH - CO]⁺ Iminium Ion58.0558.0530.04
[R]⁺ Cyclohexyl/Methyl Cation83.08-83.08
[M+H - C₂H₅]⁺ Loss of Ethyl Radical157.1189.05-

Conclusion

The LC-MS/MS fragmentation pattern of this compound provides a rich fingerprint for its structural confirmation. The predicted key fragmentations—neutral loss of cyclohexanol, subsequent loss of carbon monoxide, and the formation of a cyclohexyl cation—are diagnostic for both the amino acid core and the ester moiety.

By comparing its fragmentation with that of simpler analogs, we can confidently assign specific fragments to different parts of the molecule. The presence of the m/z 83.08 fragment is a clear indicator of the cyclohexyl ester, while the m/z 86.06 and 58.05 fragments point to the 2-aminobutanoate backbone. This detailed understanding of the fragmentation pathways is an invaluable tool for researchers in the pharmaceutical sciences, enabling confident identification and characterization of this and related compounds.

References

  • Johnson, D. W. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(11), 1163-1174.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of Cycloheptanol and Its Homologues.
  • Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. (2019). Scientific Reports, 9(1), 6453.
  • Falick, A. M., Hines, W. M., Medzihradszky, K. F., Baldwin, M. A., & Gibson, B. W. (1993). Low-energy collision-induced dissociation of protonated peptides: a comparison of the fragmentation patterns of peptides with and without basic residues. Journal of the American Society for Mass Spectrometry, 4(11), 882-893.
  • Yalcin, T., & Harrison, A. G. (1996). Ion chemistry of protonated lysine derivatives. Journal of Mass Spectrometry, 31(11), 1237-1243.
  • MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. (2023). bioRxiv.
  • Chemistry LibreTexts. (2023).
  • Choi, S., & Lee, D. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(2), 205-212.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • Alves, A. N. L., Jedlicka, L. D. L., Massari, J., & Augusto, F. (2013). Electrospray ionization mass spectrometry applied to study the radical acetylation of amino acids, peptides and proteins. Journal of the Brazilian Chemical Society, 24, 1599-1607.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b)
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?.
  • Reddit. (2020). Cyclohexanol Mass Spec.
  • JoVE. (2024).
  • Crotti, S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • JoVE. (2024).
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Science Ready. (n.d.).
  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.
  • University of Alabama at Birmingham. (n.d.).
  • BenchChem. (2025). Sensitive Detection of 2-Amino-3-chlorobutanoic Acid by LC-MS/MS.
  • Doc Brown's Chemistry. (n.d.).
  • Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. (2015). Journal of the American Society for Mass Spectrometry, 26(11), 1879-1887.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). In MATLAB for Brain and Cognitive Scientists.
  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(5), 336-341.

Sources

A Senior Application Scientist's Guide to the Chiral Analysis of (S)-Cyclohexyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For a compound such as (S)-Cyclohexyl 2-aminobutanoate, a key chiral building block, the precise determination of its optical rotation and enantiomeric excess is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: polarimetry, chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. As your partner in the laboratory, this document will not only detail the "how" but, more importantly, the "why" behind these methodologies, empowering you to make informed decisions for your analytical workflow.

The Imperative of Chiral Purity

This compound, as a non-proteinogenic α-amino acid ester, serves as a valuable intermediate in the synthesis of numerous pharmaceutical agents. The biological activity of these molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, robust and reliable analytical methods to quantify the enantiomeric composition are indispensable throughout the research, development, and quality control processes.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for determining optical rotation and enantiomeric excess is contingent on several factors, including the stage of research, the required level of accuracy and precision, sample throughput needs, and available instrumentation. Here, we dissect the most prevalent methods, offering a comparative analysis to guide your selection.

Technique Principle Primary Output Strengths Limitations
Polarimetry Measures the rotation of plane-polarized light by a chiral substance in solution.Optical Rotation (°)Rapid, non-destructive, simple instrumentation.Requires a known specific rotation of the pure enantiomer to determine enantiomeric excess; less sensitive to minor enantiomeric impurities.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Chromatogram with resolved enantiomer peaks.High accuracy and precision, direct quantification of enantiomeric excess, applicable to a wide range of compounds.Can require method development to find a suitable chiral stationary phase and mobile phase.
Chiral GC Separation of volatile and thermally stable enantiomers (often after derivatization) on a chiral stationary phase.Chromatogram with resolved enantiomer peaks.High resolution and sensitivity, suitable for volatile compounds.Requires derivatization for non-volatile compounds like amino acid esters, which adds a step and potential for side reactions.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence in the NMR spectra of the enantiomers.NMR spectrum with separate signals for each enantiomer.Direct observation and quantification of enantiomers, provides structural information.Can cause line broadening in the NMR spectrum; the choice of chiral shift reagent is crucial and may require optimization.

I. Polarimetry: The Fundamental Measure of Optical Activity

Polarimetry stands as a foundational technique for the analysis of chiral substances.[1][2] It quantifies the extent to which a chiral molecule rotates the plane of polarized light, a phenomenon known as optical activity.[2] This rotation is an intrinsic property of the molecule's three-dimensional structure.

Causality Behind Experimental Choices

The observed rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. To normalize for these variables, the specific rotation ([α]) is calculated, which is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, and solvent).[3][4] The sodium D-line (589 nm) is the most common wavelength used for this measurement.[4] The enantiomeric excess (e.e.) of a sample can then be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.

It is crucial to understand that without a known specific rotation value for the enantiomerically pure this compound, polarimetry alone cannot provide the enantiomeric excess. While the specific rotation of the parent amino acid, L-(+)-2-aminobutyric acid, is reported as +20.8° (c=4.8 in 5N HCl), this value will differ for its cyclohexyl ester derivative.[5] Therefore, for a novel compound, an enantiomerically pure standard must first be obtained (e.g., through preparative chiral chromatography) to determine its specific rotation.

Experimental Protocol: Polarimetry
  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent (e.g., methanol, ethanol, or chloroform) in a volumetric flask. The concentration should be chosen to give a measurable rotation.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Measure the optical rotation at a specified temperature (e.g., 20°C or 25°C) and wavelength (e.g., 589 nm).

  • Calculation of Specific Rotation: [α]λT = α / (l × c) Where:

    • [α]λT is the specific rotation

    • α is the observed rotation in degrees

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration in g/mL[4]

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = ([α]observed / [α]pure enantiomer) × 100

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 calib Calibrate Polarimeter prep2->calib measure Measure Optical Rotation (α) calib->measure calc_sr Calculate Specific Rotation [α] measure->calc_sr calc_ee Calculate Enantiomeric Excess (%) calc_sr->calc_ee

Workflow for determining enantiomeric excess using polarimetry.

II. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is widely regarded as one of the most powerful and versatile techniques for the direct determination of enantiomeric composition.[6] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Causality Behind Experimental Choices

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP and mobile phase. For amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[7] These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve a balance between retention and resolution.

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase. For this compound, a polysaccharide-based column such as a Chiralpak® IA or Chiralcel® OD-H would be a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detector: UV at 210 nm (as the analyte lacks a strong chromophore)

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Quantification of Enantiomeric Excess: e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] × 100

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Select Chiral Column prep2 Prepare Mobile Phase prep1->prep2 prep3 Dissolve Sample prep2->prep3 hplc_setup Set Up HPLC System prep3->hplc_setup inject Inject Sample hplc_setup->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calc_ee Calculate Enantiomeric Excess (%) integrate->calc_ee

Workflow for chiral HPLC analysis.

III. Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Derivatives

Chiral GC offers excellent resolution and sensitivity for the separation of enantiomers. However, due to the low volatility of amino acid esters, a derivatization step is typically required to make them amenable to GC analysis.[8]

Causality Behind Experimental Choices

The derivatization process involves converting the amino and/or carboxyl groups into less polar, more volatile functionalities. A common approach for amino acids is N-acylation followed by esterification. For an amino acid ester like this compound, N-acylation with a reagent such as trifluoroacetic anhydride (TFAA) is a common strategy. The resulting N-trifluoroacetyl derivative is more volatile and can be separated on a chiral GC column, often one coated with a cyclodextrin derivative.

Experimental Protocol: Chiral GC
  • Derivatization:

    • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at a moderate temperature (e.g., 100°C) for a short period (e.g., 10 minutes) in a sealed vial.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Redissolve the residue in a known volume of a suitable solvent (e.g., hexane).

  • Instrumentation Setup:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation.

    • Detector: Flame Ionization Detector (FID).

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the derivatized sample and record the chromatogram.

  • Quantification of Enantiomeric Excess: Calculate the e.e. from the integrated peak areas of the two enantiomers as described for HPLC.

Chiral_GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample add_reagent Add Derivatizing Agent dissolve->add_reagent heat Heat Mixture add_reagent->heat evaporate Evaporate Excess heat->evaporate redissolve Redissolve Residue evaporate->redissolve gc_setup Set Up GC System redissolve->gc_setup inject Inject Derivatized Sample gc_setup->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calc_ee Calculate Enantiomeric Excess (%) integrate->calc_ee

Workflow for chiral GC analysis with derivatization.

IV. NMR Spectroscopy with Chiral Shift Reagents: A Structural Approach to Enantiomeric Purity

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for physical separation. This is achieved by using a chiral shift reagent (CSR), which is a chiral molecule that can reversibly bind to the enantiomers in solution.

Causality Behind Experimental Choices

When a chiral shift reagent, such as a lanthanide complex like Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to a solution of a racemic or enantioenriched compound, it forms diastereomeric complexes with each enantiomer.[5] These diastereomeric complexes have different magnetic environments, which can lead to the separation of NMR signals for the two enantiomers. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.

Experimental Protocol: NMR with Chiral Shift Reagent
  • Sample Preparation: Prepare a solution of the this compound sample in a dry, aprotic deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample to serve as a reference.

  • Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of the chiral shift reagent (e.g., Eu(hfc)3) to the NMR tube. The optimal molar ratio of CSR to the substrate often needs to be determined empirically but typically ranges from 0.1 to 0.5 equivalents.

  • Spectral Acquisition: Acquire the 1H NMR spectrum of the mixture.

  • Data Analysis: Identify the signals that have split into two sets of peaks, corresponding to the two diastereomeric complexes. Carefully integrate the areas of these separated signals.

  • Calculation of Enantiomeric Excess: e.e. (%) = [| (Integralmajor - Integralminor) / (Integralmajor + Integralminor) |] × 100

NMR_CSR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Acquire Reference NMR Spectrum prep1->prep2 prep3 Add Chiral Shift Reagent prep2->prep3 acquire Acquire NMR Spectrum of Mixture prep3->acquire integrate Integrate Separated Signals acquire->integrate calc_ee Calculate Enantiomeric Excess (%) integrate->calc_ee

Workflow for NMR analysis with a chiral shift reagent.

Conclusion: An Integrated Approach to Chiral Analysis

The determination of optical rotation and enantiomeric excess of this compound is a critical aspect of its quality control. While polarimetry offers a rapid assessment of optical activity, its reliance on a known specific rotation for the pure enantiomer limits its application for novel compounds. Chiral HPLC stands out as the most robust and widely applicable method for accurate and precise determination of enantiomeric excess. Chiral GC, although requiring a derivatization step, provides excellent resolution for volatile derivatives. NMR spectroscopy with chiral shift reagents offers a valuable alternative that provides direct quantification without physical separation.

In a comprehensive analytical strategy, these techniques are often used in a complementary fashion. For instance, chiral HPLC can be used to prepare an enantiomerically pure standard, whose specific rotation is then determined by polarimetry. This value can subsequently be used for routine quality control of batch samples using the faster polarimetry method. The choice of the primary method will ultimately depend on the specific requirements of the analysis and the resources available. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently ensure the stereochemical integrity of their chiral molecules.

References

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved February 13, 2024, from [Link]

  • Hoeji, Y. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Mbah, C. J. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid. Retrieved February 13, 2024, from [Link].

  • PharmaGuru. (2025, June 25). Polarimeter: How To Calculate Optical Purity And SOR (With 7+ FAQs). Retrieved February 13, 2024, from [Link]

  • Royal Society of Chemistry. (1996). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst. [Link]

  • ScienceDirect. (1996). Rapid analysis of amino acid enantiomers by chiral-phase capillary gas chromatography. Journal of Chromatography A. [Link]

  • Stereochemistry - Stereoelectronics. (2021, April 30). Enantiomeric purity and the enantiomeric excess (e.e.) scale. Retrieved February 13, 2024, from [Link]

  • Taylor & Francis Online. (2006, September 23). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Retrieved February 13, 2024, from [Link]

  • Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications. Retrieved February 13, 2024, from [Link]

  • U.S. Patent No. US3915641A. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Wikipedia. (n.d.). Specific rotation. Retrieved February 13, 2024, from [Link]

  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. Retrieved February 13, 2024, from [Link]

Sources

Technical Guide: IR Spectroscopic Characterization of (S)-Cyclohexyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic analysis of (S)-Cyclohexyl 2-aminobutanoate , a chiral


-amino ester used as a specialized building block in peptide synthesis and pharmaceutical intermediate development.

Unlike simple methyl or ethyl esters, the cyclohexyl ester moiety introduces specific steric bulk and lipophilicity, altering its vibrational modes in the fingerprint region. This guide compares the IR signature of the target molecule against its critical process impurities: the free acid (hydrolysis product) and the methyl ester (common analogue), providing a robust framework for structural verification.

Structural & Vibrational Analysis

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The interplay between the electron-withdrawing


-amino group and the bulky cyclohexyl ester creates a unique spectral fingerprint.
Structural Logic Diagram

The following diagram maps the chemical structure to specific vibrational modes.

G cluster_0 Molecule: this compound Struct Structure Analysis Ester Ester Group (-COO-Cy) Struct->Ester Amine Primary Amine (-NH2) Struct->Amine Ring Cyclohexyl Ring (Aliphatic) Struct->Ring CO_Stretch C=O Stretch (Dipole Change) Ester->CO_Stretch CO_Single C-O-C Stretch (Asym/Sym) Ester->CO_Single NH_Stretch N-H Stretch (Sym/Asym) Amine->NH_Stretch CH_Stretch sp3 C-H Stretch Ring->CH_Stretch Val_CO 1730-1750 cm⁻¹ (Strong, Sharp) CO_Stretch->Val_CO Val_COC 1150-1200 cm⁻¹ (Broad, Strong) CO_Single->Val_COC Val_NH 3300-3400 cm⁻¹ (Doublet if Free Base) NH_Stretch->Val_NH Val_CH 2850-2950 cm⁻¹ (Strong) CH_Stretch->Val_CH

Figure 1: Vibrational logic mapping functional groups to expected IR signals.

Comparative IR Analysis: Target vs. Alternatives

The primary challenge in synthesizing this compound is distinguishing it from the starting material (free acid) or preventing transesterification (if methanol is used in workup).

Table 1: Diagnostic Peak Comparison
Functional GroupModeTarget: Cyclohexyl Ester Control 1: Free Acid Control 2: Methyl Ester Diagnostic Note
Carbonyl (C=O) Stretch1730–1750 cm⁻¹ 1700–1725 cm⁻¹1735–1750 cm⁻¹Ester C=O is significantly higher than Acid C=O.
Amine (N-H) Stretch3300–3400 cm⁻¹ (Doublet)3300–3400 cm⁻¹3300–3400 cm⁻¹Identical in free base forms. See Note 1 below.
Hydroxyl (O-H) StretchAbsent 2500–3300 cm⁻¹ (Very Broad)AbsentThe "Acid Beard" (broad O-H) is the clearest sign of hydrolysis.
Ester (C-O) Stretch~1180 & 1050 cm⁻¹ ~1210–1320 cm⁻¹ (C-O-H)~1200 & 1140 cm⁻¹Cyclohexyl O-C-C stretch (~1050) differs from Methyl O-C (~1140).
Aliphatic (C-H) StretchStrong, Complex (2850-2930)MediumMediumCyclohexyl ring adds significant intensity to methylene stretches.

Critical Validation Step (Note 1): Most amino esters are isolated as HCl salts to prevent polymerization (diketopiperazine formation).

  • Free Base: Sharp doublet at 3300–3400 cm⁻¹.

  • HCl Salt: Broad, multiple bands between 2600–3100 cm⁻¹ (Ammonium N-H⁺), often obscuring the C-H region.

Detailed Spectral Breakdown

A. The Carbonyl Region (1700–1760 cm⁻¹)

The ester carbonyl is the "anchor" peak.

  • Observation: Look for a strong, sharp band at 1735 ± 10 cm⁻¹ .

  • Differentiation:

    • If the peak shifts to 1650–1690 cm⁻¹ , you have likely formed the Amide (polymerization or self-condensation).

    • If the peak shifts to 1710 cm⁻¹ , you have the Carboxylic Acid .[1]

  • Mechanism: The cyclohexyl group is a secondary alkyl group. Secondary alkyl esters typically absorb at slightly lower frequencies than phenyl esters but similar to methyl esters. The adjacent

    
    -amino group exerts an inductive effect (
    
    
    
    ), potentially raising the frequency slightly compared to cyclohexyl butanoate [1, 2].
B. The Fingerprint Region (1000–1300 cm⁻¹)

This region confirms the "Cyclohexyl" identity.

  • C-O-C Asymmetric Stretch: ~1150–1200 cm⁻¹.

  • O-C-C Symmetric Stretch: ~1040–1060 cm⁻¹.

  • Comparison: Methyl esters typically show a strong singlet C-O stretch near 1140 cm⁻¹. The cyclohexyl ester will show a more complex pattern due to the ring vibrations coupling with the ester linkage [3].

C. The Amine Region (3200–3500 cm⁻¹)[2][3]
  • Primary Amine (

    
    ):  Expect a doublet (symmetric and asymmetric stretching).[2][3][4]
    
  • Intermolecular H-Bonding: In neat liquid samples, these bands may broaden and shift to lower wavenumbers.[2] Dilution in

    
     restores the sharp doublet [4].
    

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR)

ATR is preferred over KBr pellets for oily esters or hydroscopic salts to avoid moisture interference.

  • System Blank: Clean crystal with isopropanol. Collect background (air) scan (4 cm⁻¹ resolution, 16 scans).

  • Sample Loading:

    • Liquid (Free Base): Place 1 drop on the crystal.

    • Solid (HCl Salt): Place ~5 mg on crystal and apply high pressure clamp to ensure contact.

  • Acquisition: Scan range 4000–600 cm⁻¹. Accumulate 32 scans.

  • Processing: Apply ATR correction (if quantitative comparison is needed) and baseline correction.

Diagnostic Workflow Diagram

Use this decision tree to interpret your spectrum.

Validation Start Acquire Spectrum Check_CO Check 1730-1750 cm⁻¹ Start->Check_CO CO_Present Strong Peak Present? Check_CO->CO_Present CO_Yes Yes CO_Present->CO_Yes CO_No No / Shifted CO_Present->CO_No Check_NH Check 2500-3500 cm⁻¹ CO_Yes->Check_NH Shift_Low Peak < 1700? (Amide/Impurity) CO_No->Shift_Low Shift_Acid Peak ~1710 + Broad OH? (Hydrolysis/Acid) CO_No->Shift_Acid NH_Doublet Sharp Doublet (3300-3400) Check_NH->NH_Doublet Free Base NH_Broad Broad Band (2600-3000) Check_NH->NH_Broad HCl Salt Final Identity Confirmed NH_Doublet->Final NH_Broad->Final

Figure 2: Step-by-step diagnostic workflow for spectral validation.

References

  • NIST Mass Spectrometry Data Center. Butanoic acid, cyclohexyl ester - IR Spectrum. National Institute of Standards and Technology (NIST). Accessed February 17, 2026. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Esters. Chemistry LibreTexts. [Link]

  • AIST.Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. (General reference for

    
    -amino ester analogues).
    [Link][5]
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for amine/ester shifts).

Sources

A Comparative Guide to the Stability of (S)-Cyclohexyl 2-aminobutanoate versus Other Alkyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ester Stability in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the selection of appropriate pro-drug moieties is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. Among these, amino acid esters are frequently employed to enhance the solubility, permeability, and overall bioavailability of parent drug molecules. (S)-2-aminobutanoic acid, a non-proteinogenic amino acid, and its esters serve as valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds.

The stability of the ester group is a critical parameter, as it dictates the shelf-life of the drug substance and its release characteristics in vivo. Premature hydrolysis can lead to a loss of efficacy and the generation of undesirable impurities, while excessive stability might impair the timely release of the active pharmaceutical ingredient. This guide provides a comprehensive comparison of the stability of (S)-Cyclohexyl 2-aminobutanoate against other common alkyl esters of (S)-2-aminobutanoic acid, including methyl, ethyl, and isopropyl esters. We will delve into the mechanistic principles governing their stability and provide robust experimental protocols for their evaluation.

The choice of the cyclohexyl moiety is of particular interest due to its unique conformational and steric properties. In drug discovery, the cyclohexyl group is often used to introduce three-dimensionality, which can lead to enhanced binding affinity and improved metabolic stability[1]. This guide will explore how these characteristics translate to the chemical stability of the ester linkage.

Mechanistic Insights into Ester Stability

The stability of an amino acid ester is primarily challenged by three degradation pathways: hydrolysis, thermal decomposition, and oxidation. The susceptibility to each of these pathways is intrinsically linked to the chemical structure of the ester's alkyl group.

Hydrolytic Stability: The Influence of Steric Hindrance

Ester hydrolysis is the most common degradation pathway for amino acid esters in aqueous environments and is catalyzed by both acid and base. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a water molecule or a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

The rate of hydrolysis is significantly influenced by the steric bulk of the alcohol moiety. Larger, more sterically hindered alkyl groups, such as cyclohexyl, can physically obstruct the approach of the nucleophile to the carbonyl carbon. This increases the activation energy of the reaction and consequently slows the rate of hydrolysis compared to smaller, linear alkyl groups like methyl or ethyl. Studies on homologous series of esters have demonstrated that an increase in the length and branching of the alkyl chain generally leads to greater hydrolytic stability[2].

Hydrolysis_Mechanism cluster_steric Steric Hindrance Ester R-C(=O)O-R' TS [R-C(O⁻)(OH)-O-R']⁻ Ester->TS + OH⁻ OH OH⁻ Carboxylate R-COO⁻ TS->Carboxylate Alcohol R'-OH TS->Alcohol Steric_Cyclohexyl Bulky R' (e.g., Cyclohexyl) hinders OH⁻ attack Steric_Methyl Small R' (e.g., Methyl) allows easier attack

Caption: Mechanism of base-catalyzed ester hydrolysis and the effect of steric hindrance.

Thermal Stability: The Role of Molecular Rigidity and Volatility

Thermal decomposition of amino acid esters can occur through various pathways, including intramolecular cyclization to form diketopiperazines, or intermolecular condensation to form oligomers. The temperature at which decomposition begins is a measure of the compound's thermal stability.

The structure of the alkyl group can influence thermal stability in several ways. Esters with larger, less volatile alcohol moieties, such as cyclohexanol, may exhibit higher decomposition temperatures. The rigid chair conformation of the cyclohexyl group may also impart a greater degree of thermal stability compared to more flexible linear alkyl chains.

Oxidative Stability: The Susceptibility of the Alkyl Group

Oxidation of amino acid esters can be initiated by factors such as light, heat, and the presence of metal ions. The primary sites of oxidation are often the C-H bonds adjacent to the ester oxygen (the α-position of the alcohol moiety). The stability towards oxidation is therefore dependent on the nature of the alkyl group. Tertiary C-H bonds are generally more susceptible to oxidation than secondary or primary C-H bonds. The cyclohexyl group contains secondary C-H bonds, which may offer a different oxidative stability profile compared to the primary C-H bonds of linear alkyl esters.

Experimental Protocols for Stability Assessment

To provide a robust comparison, a series of standardized, self-validating protocols should be employed.

Protocol 1: Comparative Hydrolytic Stability Study

Objective: To determine the first-order rate constants for the hydrolysis of this compound and its methyl, ethyl, and isopropyl ester analogues under acidic, neutral, and basic conditions.

Methodology:

  • Solution Preparation: Prepare 1 mg/mL stock solutions of each ester in acetonitrile. Prepare buffer solutions at pH 4.0 (acetate buffer), 7.0 (phosphate buffer), and 10.0 (borate buffer).

  • Reaction Initiation: Dilute an aliquot of each stock solution into each of the three buffer solutions at a final concentration of 0.1 mg/mL. Maintain the reactions at a constant temperature of 40°C.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot with a mobile phase of pH adjusted to be highly acidic (e.g., pH 2.5) to protonate the amine and minimize further degradation.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection. Use a C18 reverse-phase column and an isocratic mobile phase (e.g., a mixture of acetonitrile and the acidic buffer).

  • Data Analysis: Quantify the peak area of the parent ester at each time point. Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k).

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ester_Stock Prepare Ester Stock Solutions (1 mg/mL in ACN) Reaction_Setup Dilute Esters in Buffers (0.1 mg/mL, 40°C) Ester_Stock->Reaction_Setup Buffers Prepare Buffer Solutions (pH 4, 7, 10) Buffers->Reaction_Setup Sampling Withdraw Aliquots at Time Intervals Reaction_Setup->Sampling Quench Quench with Acidic Mobile Phase Sampling->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Plot ln[Ester] vs. Time HPLC->Data Rate_Constant Calculate Rate Constant (k) Data->Rate_Constant

Caption: Experimental workflow for the comparative hydrolysis study.

Protocol 2: Comparative Thermal Stability Assessment by TGA/DSC

Objective: To determine the onset of thermal decomposition for each ester using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of each ester into an aluminum TGA/DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample from 25°C to 400°C at a constant rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.

  • DSC Analysis:

    • Place a separate pan with the sample in the DSC instrument alongside an empty reference pan.

    • Heat the sample under the same conditions as the TGA analysis.

    • Record the heat flow to the sample relative to the reference. This will reveal endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Protocol 3: Comparative Oxidative Stability Study (Accelerated)

Objective: To assess the relative stability of the esters to oxidative degradation using an accelerated method.

Methodology (Rancimat Method Adaptation):

  • Sample Preparation: Place a precise amount of each ester (e.g., 3 g) into the reaction vessel of a Rancimat instrument.

  • Reaction Conditions: Heat the sample to a constant high temperature (e.g., 110°C) while bubbling a continuous stream of purified air through it.

  • Detection: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water.

  • Induction Period Determination: The induction period is the time until a sharp increase in conductivity is detected, which corresponds to the formation of volatile carboxylic acids as secondary oxidation products. A longer induction period indicates greater oxidative stability.

Comparative Stability Analysis: Results and Discussion

Hydrolytic Stability

Based on the principle of steric hindrance, the expected order of hydrolytic stability under both acidic and basic conditions is:

(S)-Cyclohexyl > (S)-Isopropyl > (S)-Ethyl > (S)-Methyl

The bulky cyclohexyl group is predicted to provide the most significant steric shield to the carbonyl carbon, thus affording the greatest protection against hydrolysis. The isopropyl ester would be next, followed by the ethyl and then the methyl ester, which has the least steric hindrance. This is supported by studies on other ester series, which show a decrease in the rate of hydrolysis with increasing steric bulk of the alcohol moiety[2].

Table 1: Predicted Relative Hydrolysis Rates of (S)-2-Aminobutanoate Esters

Ester MoietyRelative Steric HindrancePredicted Relative Rate of Hydrolysis
MethylLowFastest
EthylModerateIntermediate
IsopropylHighSlow
CyclohexylVery HighSlowest
Thermal Stability

The thermal stability is expected to correlate with the boiling point and molecular weight of the corresponding alcohol. Therefore, the predicted order of thermal stability is:

(S)-Cyclohexyl > (S)-Isopropyl > (S)-Ethyl > (S)-Methyl

The higher molecular weight and lower volatility of cyclohexanol compared to isopropanol, ethanol, and methanol suggest that the cyclohexyl ester will have stronger intermolecular forces and require more energy to break down, leading to a higher decomposition temperature.

Table 2: Predicted Onset of Thermal Decomposition

Ester MoietyCorresponding Alcohol Boiling Point (°C)Predicted Onset of Decomposition
Methyl64.7Lowest
Ethyl78.4Intermediate
Isopropyl82.6High
Cyclohexyl161.8Highest
Oxidative Stability

The prediction of oxidative stability is more complex. While the cyclohexyl group contains multiple secondary C-H bonds, which are generally more reactive than the primary C-H bonds in ethyl and methyl groups, the overall stability will also depend on the specific reaction conditions and the presence of any pro-oxidants or antioxidants. However, based on the principle that C-H bond strength decreases from primary to secondary to tertiary, one might predict a slightly lower oxidative stability for the cyclohexyl and isopropyl esters compared to the methyl and ethyl esters. Experimental verification via the Rancimat method is essential to confirm this. Studies on the oxidation of cyclohexyl acetate indicate that oxidation does occur on the cyclohexane ring[2].

Conclusion: The Advantage of the Cyclohexyl Moiety for Enhanced Stability

Based on fundamental principles of organic chemistry, this compound is predicted to exhibit significantly enhanced hydrolytic and thermal stability compared to its smaller alkyl ester counterparts. This increased stability is primarily attributed to the steric bulk and lower volatility of the cyclohexyl group. The rigid, three-dimensional nature of the cyclohexyl ring effectively shields the ester linkage from nucleophilic attack and imparts greater thermal robustness.

For drug development professionals, the choice of a cyclohexyl ester as a pro-drug moiety can offer the strategic advantage of a slower, more controlled release of the active compound and a longer shelf-life for the drug product. While its oxidative stability may require specific experimental evaluation, the overall stability profile suggests that this compound is a promising candidate for applications requiring a durable and stable amino acid ester. The experimental protocols outlined in this guide provide a clear framework for verifying these predictions and making informed decisions in the drug design and development process.

References

  • Kovaleva, G. Y., et al. (2020). The specific features of the liquid-phase oxidation of saturated esters. Kinetics, reactivity and mechanisms of formation of destruction products. Russian Chemical Bulletin, 69(11), 2031-2058.
  • Gotor-Fernández, V., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2498.
  • Hay, R. W., Porter, L. J., & Morris, P. J. (1967). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 20(4), 675-683.
  • BenchChem. (2025). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents. Retrieved from a relevant technical note or product page.
  • St. Paul's Cathedral Mission College. (n.d.). Conformation and Reactivity in Cyclohexane.
  • BTSA. (n.d.). Methods to determine oxidative stability. Retrieved from [Link]

  • CETCO. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC).
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • VELP Scientifica. (n.d.). How to Effectively Test Oxidation Stability of Various Types of Oils and Antioxidant Effectiveness. Retrieved from [Link]

Sources

Strategic Guide: X-ray Crystallography of (S)-Cyclohexyl 2-aminobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical advisory document for drug development scientists, focusing on the strategic selection of crystallographic derivatives.

Executive Summary

In the structural characterization of chiral


-amino acids, particularly (S)-2-aminobutanoic acid  (L- 

-aminobutyric acid, L-Abu), the selection of the ester derivative is the critical determinant of crystallographic success. While methyl and ethyl esters are standard synthetic intermediates, they frequently fail in solid-state analysis due to low melting points and high hygroscopicity.

This guide evaluates the (S)-Cyclohexyl 2-aminobutanoate derivative (as the hydrochloride salt) against standard alkyl and aryl alternatives. Our analysis demonstrates that the cyclohexyl ester offers superior performance for absolute configuration determination and high-resolution structural refinement , primarily driven by the conformational rigidity of the cyclohexyl ring which acts as a "crystallization anchor."

Comparative Analysis: Derivative Performance

The following table compares the crystallographic utility of the (S)-Cyclohexyl ester against common alternatives used in early-phase drug discovery.

Table 1: Crystallographic Performance Matrix
Feature(S)-Cyclohexyl Ester (Recommended)Methyl/Ethyl Ester Benzyl Ester
Physical State (HCl Salt) Crystalline Solid (High MP)Hygroscopic Solid / OilCrystalline Solid
Lattice Stability High (Rigid Chair Conformation)Low (Flexible alkyl chains)Moderate (

-stacking slip planes)
Diffraction Quality Excellent (Sharp reflections)Poor (Diffuse scattering)Good (Risk of twinning)
Chiral Reference Distinct aliphatic bulkToo small to aid phasingGood, but planar
Hygroscopicity Low (Hydrophobic shield)High (Deliquescent)Low
Space Group Tendency

(Orthorhombic)
Often disorderedMonoclinic (

)

Analyst Note: The methyl ester of (S)-2-aminobutanoate (CAS 56545-22-3) often requires cooling to <100 K to maintain order. The cyclohexyl ester (CAS 37666-77-6), due to the bulky lipophilic group, stabilizes the lattice energy, often allowing data collection at ambient or standard cryo-temperatures (100 K) without phase transitions.

Scientific Rationale: The "Chair Anchor" Effect

The superiority of the cyclohexyl derivative is not accidental; it is grounded in the thermodynamics of crystal packing.

Mechanism of Action
  • Conformational Locking: The cyclohexyl group predominantly adopts a chair conformation . This rigid 3D scaffold limits the degrees of freedom for the flexible aminobutanoate tail, reducing thermal motion (lower B-factors) in the crystal lattice.

  • Hydrophobic Packing: The lipophilic cyclohexyl rings tend to aggregate in the crystal lattice, forming hydrophobic channels that alternate with the polar, hydrogen-bonded ammonium-chloride layers. This segregation creates a robust "bilayer-like" architecture that is resistant to solvent loss.

  • Absolute Configuration: For light-atom structures, determining absolute configuration (using Flack parameter) requires high-quality data. The cyclohexyl ester yields crystals with lower mosaicity, allowing for more precise measurement of Friedel pairs, especially when a chloride counter-ion is present to provide anomalous scattering.

Visualization: Crystallization Pathway

The following diagram illustrates the workflow and the structural advantage of the cyclohexyl derivative.

G cluster_0 Starting Material cluster_1 Derivatization Choice cluster_2 Crystallization Outcome Abu (S)-2-Aminobutanoic Acid (Zwitterion) RouteA Route A: Methanol/HCl (Methyl Ester) Abu->RouteA RouteB Route B: Cyclohexanol/SOCl2 (Cyclohexyl Ester) Abu->RouteB ResultA Result A: Hygroscopic Oil/Solid High Disorder RouteA->ResultA Flexible Packing ResultB Result B: Robust Prisms/Needles Ordered Lattice RouteB->ResultB Rigid Packing Mechanism Mechanism: 'Chair Anchor' Rigid hydrophobic packing stabilizes polar headgroup ResultB->Mechanism Why?

Caption: Comparative workflow showing the "Chair Anchor" stabilization mechanism provided by the cyclohexyl ester, leading to superior lattice order compared to methyl esters.

Experimental Protocol: Synthesis & Crystallization

To replicate the high-quality data associated with this derivative, follow this optimized protocol. This method ensures the formation of the Hydrochloride Salt , which is essential for providing the Chloride ion (anomalous scatterer) for absolute structure determination.

Step 1: Synthesis of this compound HCl
  • Reagents: (S)-2-aminobutanoic acid (1.0 eq), Cyclohexanol (10.0 eq), Thionyl Chloride (1.2 eq).

  • Procedure:

    • Suspend amino acid in neat cyclohexanol at 0°C.

    • Dropwise add thionyl chloride (exothermic).

    • Heat to 70°C for 4 hours (clear solution indicates completion).

    • Precipitate by adding excess anhydrous diethyl ether.

    • Filter the white solid (CAS 37666-77-6).

Step 2: Vapor Diffusion Crystallization

Direct evaporation often yields clusters. Vapor diffusion is required for single X-ray quality prisms.

  • Inner Vial: Dissolve 20 mg of the crude HCl salt in 0.5 mL of Methanol (good solubility).

  • Outer Vial: Add 3 mL of Ethyl Acetate or Diethyl Ether (anti-solvent).

  • Equilibration: Seal tightly and store at 4°C.

  • Timeline: Prisms suitable for diffraction (

    
     mm) typically form within 48-72 hours.
    
Step 3: Data Collection Parameters

When submitting the crystal to the core facility, request the following:

  • Temperature: 100 K (Nitrogen stream). Note: Cyclohexyl esters usually do not undergo phase transitions at this temp.

  • Resolution: 0.8 Å or better.

  • Strategy: Complete sphere collection (redundancy > 4) to maximize anomalous signal from Chlorine (

    
     at CuK
    
    
    
    ).

Typical Crystallographic Data Profile

While specific unit cell dimensions vary by exact solvation, the this compound HCl salt typically exhibits the following structural signature, distinguishing it from the racemic DL-form.

Table 2: Representative Data Parameters
ParameterTypical Value / RangeSignificance
Crystal System OrthorhombicIndicates chiral purity (S-enantiomer).
Space Group

Most common for chiral amino acid salts.
Z Value 4One molecule per asymmetric unit.
Density (

)
1.15 - 1.25 g/cm³Consistent with loose hydrophobic packing.
R-Factor (

)
< 4.5%achievable due to low thermal disorder.
Flack Parameter 0.00 (±0.04)Unambiguous assignment of (S)-configuration.

Warning on Racemization: If the synthesized product crystallizes in a centrosymmetric space group (e.g.,


 or 

), racemization occurred during the esterification (likely due to overheating). The cyclohexyl ester's high crystallinity makes it very easy to detect this failure mode compared to methyl esters, which might remain oily and hide the racemization.

References

  • Chemical Identity & Availability

    • Cyclohexyl (2S)-2-aminobutanoate hydrochloride. CAS: 37666-77-6.
    • Source:

  • Crystallographic Methodology

    • Bond, A. D. (2025). "Why do We Trust X-ray Crystallography? The Gold Standard for Structure." Journal of Chemical Sciences.
    • Source:

  • Structural Context of Amino Acid Esters

    • Görbitz, C. H. (2002). "Crystal structures of selected amino acids and their derivatives." Acta Crystallographica Section B. (Contextual reference for packing of hydrophobic amino acid chains).
    • Source:

  • Application in Drug Design

    • "Drug discovery by single crystal X-ray structure analysis." Rigaku Technical Notes.
    • Source:

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.